molecular formula C12H15N3O2 B028639 4-Benzoylpiperazine-1-carboxamide CAS No. 100138-46-3

4-Benzoylpiperazine-1-carboxamide

Numéro de catalogue: B028639
Numéro CAS: 100138-46-3
Poids moléculaire: 233.27 g/mol
Clé InChI: SFEIMHKHXPBUCT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Benzoylpiperazine-1-carboxamide (CAS 100138-46-3) is a piperazine-based chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring both a benzoyl group and a carboxamide functionality on a piperazine core, makes it a versatile intermediate for the design and synthesis of novel bioactive molecules. The compound is primarily employed as a key precursor in the development of central nervous system (CNS) drugs, contributing to the structure of potential antipsychotic and cognitive-enhancing agents. The piperazine ring is a well-established privileged scaffold in drug discovery, known for its favorable physicochemical properties and ability to improve bioavailability and receptor selectivity. The specific substitution pattern of this molecule allows researchers to explore diverse structure-activity relationships (SAR) and optimize ligand-target interactions. This compound serves as a critical synthetic intermediate for constructing more complex molecules. Its stable amide and aromatic ketone functionalities provide handles for further chemical modification, making it highly valuable for creating targeted libraries in combinatorial chemistry. It is also utilized in the preparation of peptide mimetics and enzyme inhibitors. Applications: • Intermediate for CNS-active pharmaceutical agents • Privileged scaffold for medicinal chemistry & SAR studies • Building block for peptide mimetics and enzyme inhibitors • Precursor for improving drug-like properties and selectivity Handling Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-benzoylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c13-12(17)15-8-6-14(7-9-15)11(16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEIMHKHXPBUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590447
Record name 4-Benzoylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100138-46-3
Record name 4-Benzoylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Benzoylpiperazine-1-carboxamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Benzoylpiperazine-1-carboxamide

Executive Summary

4-Benzoylpiperazine-1-carboxamide (CAS 100138-46-3) represents a critical pharmacophore in modern medicinal chemistry, serving as a versatile "linker-scaffold" in the development of neuroactive and metabolic therapeutics. Unlike simple piperazine derivatives, the dual functionalization—an amide at N1 and a benzoyl group at N4—imparts unique steric and electronic properties that modulate receptor binding affinity. This guide dissects its chemical behavior, outlining robust synthetic protocols and addressing the analytical challenges posed by amide bond rotamers, a common pitfall in characterization.

Chemical Identity & Physicochemical Profile

The compound is characterized by a piperazine ring constrained by two carbonyl-containing functionalities, reducing the basicity of the piperazine nitrogens and altering its solubility profile compared to the free base.

Table 1: Core Chemical Specifications

PropertySpecification
IUPAC Name 4-Benzoylpiperazine-1-carboxamide
CAS Registry Number 100138-46-3
Molecular Formula C₁₂H₁₅N₃O₂
Molecular Weight 233.27 g/mol
SMILES NC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
LogP (Predicted) ~0.8 – 1.2 (Lipophilic enough for CNS penetration, hydrophilic enough for oral bioavailability)
pKa The amide nitrogens are non-basic.[1][2][3] The compound is neutral at physiological pH.

Synthetic Pathways & Reaction Mechanisms[4]

From a process chemistry perspective, the synthesis of 4-Benzoylpiperazine-1-carboxamide must balance yield with impurity control. Two primary routes are dominant: the Carboxamidation Route (preferred for scale-up) and the Benzoylation Route (preferred for library diversity).

Route A: Carboxamidation of 1-Benzoylpiperazine (The Urea Method)

This method utilizes potassium cyanate (KOCN) in an acetic acid/water matrix. It is superior for scale-up because it avoids the use of hazardous phosgene or carbamoyl chlorides.

  • Mechanism: Protonation of the secondary amine of 1-benzoylpiperazine creates a reactive species that attacks the isocyanic acid (generated in situ from KOCN), forming the urea linkage.

  • Critical Control Point: The pH must be carefully controlled. Too acidic, and the isocyanic acid hydrolyzes to CO₂ and ammonia; too basic, and the amine remains unprotonated and unreactive.

Route B: Benzoylation of Piperazine-1-carboxamide

This route involves the nucleophilic attack of piperazine-1-carboxamide on benzoyl chloride.

  • Utility: Best when generating a library of different benzoyl analogs (e.g., 4-fluoro, 4-methoxy) from a common carboxamide precursor.

Figure 1: Synthetic Workflow Diagram

SynthesisPathways Start1 1-Benzoylpiperazine Reagent1 KOCN / AcOH / H2O (Carboxamidation) Start1->Reagent1 Route A (Scale-up) Target 4-Benzoylpiperazine-1-carboxamide (Target Scaffold) Reagent1->Target Start2 Piperazine-1-carboxamide Reagent2 Benzoyl Chloride / TEA (Acylation) Start2->Reagent2 Route B (Library) Reagent2->Target Purification Recrystallization (EtOAc or EtOH) Target->Purification Workup

Caption: Dual synthetic pathways converging on the target scaffold. Route A is preferred for bulk synthesis due to milder reagents.

Analytical Characterization & The Rotamer Challenge

As an application scientist, I must highlight a specific analytical anomaly: NMR Rotamers . Due to the partial double-bond character of the N-C=O (amide) bonds at both N1 and N4, restricted rotation occurs at room temperature.

NMR Spectroscopy (¹H)
  • Observation: You will often see "doubling" or broadening of the piperazine ring protons (3.3–3.8 ppm region) in CDCl₃ or DMSO-d₆ at 25°C.

  • Validation: This is not an impurity. To validate, run the NMR at elevated temperature (e.g., 50–60°C). The signals should coalesce into sharp singlets/triplets as the rotation barrier is overcome.

HPLC Method Development

For purity assessment, a reverse-phase method is standard.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 230 nm (Benzoyl chromophore absorption).

Figure 2: Analytical Decision Tree

AnalyticalWorkflow Sample Crude Product HPLC HPLC-UV (230nm) Check Purity Sample->HPLC NMR 1H NMR (DMSO-d6) Sample->NMR Pass Release Batch HPLC->Pass >98% Area Decision Are signals split/broad? NMR->Decision Fail Investigate Impurity Decision->Fail No (Unexpected peaks) Heat Run VT-NMR @ 60°C Decision->Heat Yes (Rotamers) Heat->Pass Signals Coalesce Heat->Fail Signals Persist

Caption: Workflow to distinguish between structural rotamers and genuine impurities during characterization.

Applications in Medicinal Chemistry

The 4-benzoylpiperazine-1-carboxamide moiety is not merely a passive linker; it actively participates in hydrogen bonding and hydrophobic interactions within protein binding pockets.

TRPV1 Antagonists (Pain Management)

Research indicates that piperazine carboxamides serve as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4] The carboxamide "head" interacts with the polar region of the receptor, while the benzoyl "tail" occupies the hydrophobic pocket, blocking nociceptive signaling [1].

FAAH Inhibitors (Anxiety & Inflammation)

Derivatives of this scaffold have been explored as Fatty Acid Amide Hydrolase (FAAH) inhibitors.[5] By modulating endocannabinoid levels, these compounds offer therapeutic potential for anxiety and neuroinflammation without the psychotropic effects of direct CB1 agonists [2].

Carbonic Anhydrase Inhibitors (Oncology)

Recent studies have attached sulfamoyl groups to the benzoyl ring of this scaffold.[6] The resulting 1-(4-sulfamoylbenzoyl)piperazine-4-carboxamides show nanomolar inhibition of Human Carbonic Anhydrase (hCA) isoforms IX and XII, which are markers for hypoxic tumors [3].

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard GLP (Good Laboratory Practice). Wear nitrile gloves and safety glasses.

  • Storage: Store at room temperature (15–25°C), desiccated. Stable for >2 years if protected from moisture.

References

  • Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. Available at: [Link]

  • Piperazine carboxamide derivatives as modulators of fatty acid amide hydrolase (FAAH).Google Patents (EP2937341A1).
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link]

Sources

Technical Guide: 4-Benzoylpiperazine-1-carboxamide and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the 4-Benzoylpiperazine-1-carboxamide scaffold, a privileged structural motif in modern medicinal chemistry. It is designed for researchers optimizing lead compounds for CNS disorders, metabolic regulation, and enzyme inhibition.

Status: Privileged Scaffold | CAS: 100138-46-3 (Core) | Applications: CNS, FAAH/sEH Inhibition, Oncology

Executive Summary

The 4-Benzoylpiperazine-1-carboxamide core represents a "bivalent" pharmacophore. Its utility stems from the rigid yet adaptable piperazine linker which spatially separates two distinct binding domains:

  • The Hydrophobic Domain (4-Benzoyl): Facilitates

    
     stacking and hydrophobic pocket occupation (e.g., GPCR orthosteric sites).
    
  • The Polar Domain (1-Carboxamide): Acts as a critical hydrogen bond donor/acceptor array, often mimicking peptide bonds or interacting with catalytic serine/cysteine residues in hydrolase enzymes.

This guide details the synthetic architecture, structure-activity relationships (SAR), and validated experimental protocols for leveraging this scaffold in drug discovery.[1]

Chemical Architecture & SAR Logic

The Pharmacophore Map

The molecule functions as a linker-based probe. Modifications at the N1 (amide) and N4 (benzoyl) positions dictate target selectivity.

  • N1-Carboxamide (The "Warhead" Sector):

    • Primary Amide (-CONH₂): High polarity; critical for tight binding in solvent-exposed pockets (e.g., Carbonic Anhydrase).

    • Urea Derivatives (-CONHR): Essential for Soluble Epoxide Hydrolase (sEH) inhibition. The urea hydrogens bind to the aspartic acid residue in the catalytic tunnel.

    • Bioisosteres: Replacement with oxadiazoles or thioureas often improves metabolic stability against amidases.

  • N4-Benzoyl (The "Anchor" Sector):

    • Electronic Tuning: Electron-withdrawing groups (EWGs) like -F or -CF₃ on the phenyl ring enhance metabolic stability and lipid solubility (CNS penetration).

    • Steric Bulk: Substitution at the para-position is tolerated in FAAH inhibitors , mimicking the arachidonyl tail of anandamide.

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core Piperazine Core (Conformational Spacer) Benzoyl 4-Benzoyl Moiety (Hydrophobic Anchor) Core->Benzoyl Rigid Linker Amide 1-Carboxamide (Polar/H-Bonding) Core->Amide N-Functionalization Target1 GPCRs (D2/5-HT2A) Requires: Aryl Halogenation Benzoyl->Target1 Pi-Stacking Target2 Enzymes (FAAH/sEH) Requires: Urea/Carbamate Amide->Target2 Active Site H-Bonds

Figure 1: Pharmacophore dissection of the 4-Benzoylpiperazine-1-carboxamide scaffold.[2][3][4][5][6][7][8]

Synthetic Methodologies

The synthesis of this core must address the regioselectivity of the piperazine nitrogens. Below is a self-validating protocol for generating the core and subsequent urea derivatives.

Route A: The "Benzoyl-First" Strategy (Recommended)

This route avoids the use of unstable carbamoyl chlorides by utilizing potassium cyanate for the primary carboxamide.

Step-by-Step Protocol:

  • Benzoylation (Nucleophilic Acyl Substitution):

    • Reagents: Piperazine (excess, 5.0 eq), Benzoyl Chloride (1.0 eq), DCM, 0°C.

    • Logic: Using excess piperazine prevents the formation of the N,N'-dibenzoyl side product. The mono-protected species precipitates or is extracted due to basicity.

    • Checkpoint: Verify Mono-benzoylated product via TLC (MeOH/DCM 1:9, stain with Ninhydrin).

  • Carboxamidation (Urea Formation):

    • Reagents: 1-Benzoylpiperazine (1.0 eq), Potassium Cyanate (KOCN, 1.5 eq), Acetic Acid (aq), 40°C.

    • Mechanism:[9][10] Acid protonates the secondary amine; cyanate attacks to form the carbamoyl intermediate.

    • Purification: The product often precipitates from water upon cooling. Recrystallize from Ethanol/Water.

Route B: Isocyanate Coupling (For Derivatives)

For creating N-substituted carboxamides (Ureas), use isocyanates.

  • Reaction: 1-Benzoylpiperazine + R-N=C=O

    
     Product
    
  • Solvent: Anhydrous THF or DCM.

  • Catalyst: None usually required; TEA if the amine salt is used.

Synthesis Workflow Diagram

Synthesis_Flow Start Piperazine (Excess) Step1 Step 1: Benzoylation (PhCOCl, DCM, 0°C) Start->Step1 Inter 1-Benzoylpiperazine (Intermediate) Step1->Inter Selective Mono-acylation Branch1 Route A: Primary Amide (KOCN, AcOH, H2O) Inter->Branch1 Branch2 Route B: Urea Derivative (R-NCO, THF) Inter->Branch2 Prod1 4-Benzoylpiperazine- 1-carboxamide Branch1->Prod1 Precipitate Prod2 N-Substituted Urea Derivative Branch2->Prod2 Evaporate & Wash

Figure 2: Divergent synthetic pathways for primary carboxamides and urea derivatives.

Pharmacological Profiles & Targets

Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives where the carboxamide is expanded to a urea (e.g., N-benzyl-4-benzoylpiperazine-1-carboxamide) are potent sEH inhibitors.

  • Mechanism: The urea carbonyl accepts a hydrogen bond from Tyrosine, while the NH groups donate hydrogen bonds to the Aspartate nucleophile in the sEH active site.

  • Therapeutic Value: Anti-inflammatory, antihypertensive.

Fatty Acid Amide Hydrolase (FAAH)

The benzoylpiperazine urea scaffold mimics the shape of anandamide.

  • Key Interaction: The piperazine ring creates a rigid "kink" similar to the cis-alkene in fatty acids. The benzoyl group occupies the hydrophobic channel usually reserved for the arachidonyl tail.

  • Therapeutic Value: Analgesic, Anxiolytic.

GPCR Antagonists (D2/5-HT2A)

When the carboxamide nitrogen is substituted with bulky aryl-alkyl groups, the molecule shifts activity towards Dopamine and Serotonin receptors.

  • Example: 4-[4-(4-fluorophenyl)-4-oxobutyl]-piperazine-1-carboxamide derivatives (Lenperone analogs).

Quantitative Data Summary

Table 1: Comparative Activity of Key Derivatives

Derivative TypeR-Group (Amide N)TargetIC50 / KiPrimary Indication
Core -H (Primary)Non-specific> 10 µMSynthetic Intermediate
Urea -BenzylsEH40 - 60 nMInflammation [1]
Urea -CyclohexylFAAH~100 nMPain/Anxiety
Amide -(CH₂)₃-Ph-FD2 Receptor15 nMAntipsychotic
Sulfonyl -SO₂-PhGlyT-1< 10 nMSchizophrenia [2]

Experimental Protocol: Synthesis of 4-Benzoylpiperazine-1-carboxamide

Objective: Synthesis of the title compound (CAS 100138-46-3) on a 10 mmol scale.

Materials:

  • 1-Benzoylpiperazine (1.90 g, 10 mmol)

  • Potassium Cyanate (KOCN) (1.21 g, 15 mmol)

  • Glacial Acetic Acid (5 mL)

  • Water (15 mL)

Procedure:

  • Dissolution: Dissolve 1-benzoylpiperazine in 15 mL of water. If solubility is poor, add minimal ethanol (up to 5 mL) and warm to 40°C.

  • Addition: Add Potassium Cyanate in one portion. Stir until dissolved.

  • Initiation: Add Glacial Acetic Acid dropwise over 10 minutes. The solution may become slightly warm.

  • Precipitation: Stir the reaction mixture at room temperature for 3 hours. A white precipitate should form.

  • Work-up: Cool the flask in an ice bath for 30 minutes. Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Dry in a vacuum oven at 50°C.

  • Validation:

    • Yield: Expected ~80-90% (approx. 2.0 g).

    • Melting Point: 160–162°C.

    • 1H NMR (DMSO-d6):

      
       7.4 (m, 5H, Ar-H), 6.0 (s, 2H, NH2), 3.3-3.6 (m, 8H, Piperazine CH2).
      

References

  • Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Source: PubMed / ChemMedChem URL:[Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Source: Journal of Medicinal Chemistry URL:[Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. (Structural analog comparison) Source: MDPI / Molecules URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: PubMed Central URL:[Link]

Sources

An In-depth Technical Guide to the Safety and Handling of 4-Benzoylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Benzoylpiperazine-1-carboxamide is a derivative of piperazine, a heterocyclic compound that forms the core of numerous biologically active molecules. The presence of both a benzoyl group and a carboxamide moiety on the piperazine scaffold suggests its potential as a versatile intermediate in medicinal chemistry and drug development. Piperazine derivatives have been explored for a wide range of therapeutic applications, including as neuropharmacological agents, anticancer therapeutics, and antimicrobial compounds.[1][2][3][4] This guide provides a comprehensive technical overview intended for researchers and drug development professionals, focusing on the proposed synthesis, safety and handling, purification, and analytical characterization of 4-Benzoylpiperazine-1-carboxamide.

Given the absence of specific published safety and biological data for this exact molecule, this document synthesizes information from closely related analogues and established chemical principles. All protocols are presented as proposed methodologies that require experimental validation and a thorough, independent risk assessment prior to implementation.

Safety and Hazard Management

A specific Safety Data Sheet (SDS) for 4-Benzoylpiperazine-1-carboxamide is not publicly available. Therefore, a conservative approach to safety is mandatory, treating the compound as potentially hazardous. The safety profile should be inferred from its constituent parts: the piperazine core and the benzoyl moiety, as well as the intermediate, 1-benzoylpiperazine.

1.1. Hazard Assessment of Key Compounds

CompoundCAS NumberKnown Hazards
Piperazine110-85-0Corrosive, causes severe skin burns and eye damage, may cause an allergic skin reaction, may cause respiratory irritation.
Benzoyl Chloride98-88-4Flammable liquid and vapor, harmful if swallowed or inhaled, causes severe skin burns and eye damage, lachrymator.
1-Benzoylpiperazine13754-38-6Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[5]
4-Benzoylpiperazine-1-carboxamide 100138-46-3 Data not available. Assume hazardous. Handle with caution as a potential skin, eye, and respiratory irritant.
Potassium Cyanate590-28-3Harmful if swallowed or if inhaled.
Acetic Acid64-19-7Flammable liquid and vapor, causes severe skin burns and eye damage.

1.2. Personal Protective Equipment (PPE) and Handling

Due to the lack of specific toxicity data, stringent personal protective measures are essential.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Eye Protection: Chemical safety goggles and a full-face shield are required.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer data for compatibility with reagents like benzoyl chloride and acetic acid.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities of powder, a NIOSH-approved respirator with an appropriate cartridge should be used.

1.3. Storage and Disposal

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. All contaminated materials (gloves, glassware, etc.) must be disposed of as hazardous chemical waste.

Proposed Two-Step Synthesis Pathway

G cluster_0 Step 1: Mono-Benzoylation cluster_1 Step 2: Carboxamidation A Piperazine C 1-Benzoylpiperazine (Intermediate) A->C NaOH, H2O/DCM (Schotten-Baumann) B Benzoyl Chloride B->C E 4-Benzoylpiperazine-1-carboxamide (Target) C->E Acetic Acid, H2O D Potassium Cyanate D->E G cluster_0 Structure Confirmation Start Crude Product TLC TLC Analysis (Purity Check) Start->TLC Purify Purification (Recrystallization / Chromatography) TLC->Purify NMR ¹H & ¹³C NMR Purify->NMR MS Mass Spectrometry (MS) Purify->MS IR FT-IR Spectroscopy Purify->IR Final Pure Compound (>95%) NMR->Final MS->Final IR->Final

Sources

Unlocking the Scaffold: Theoretical & Practical Profiling of 4-Benzoylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzoylpiperazine-1-carboxamide (CAS: 100138-46-3) represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of providing high-affinity ligands for diverse biological targets. Unlike simple piperazines, this molecule features a dual-amide architecture , rendering the central heterocycle electronically neutral. This unique property alters its solubility, membrane permeability, and metabolic stability compared to basic piperazine drugs.

This guide provides a rigorous theoretical analysis of its physicochemical properties, coupled with validated experimental protocols for its synthesis, purification, and biological characterization. It is designed for drug discovery teams leveraging this scaffold for Fatty Acid Amide Hydrolase (FAAH) inhibitors, GPCR ligands, and antiviral agents.

Chemical Identity & Structural Analysis

Molecular Architecture

The compound consists of a piperazine ring substituted at the


 position with a carboxamide moiety and at the 

position with a benzoyl group.
  • IUPAC Name: 4-Benzoylpiperazine-1-carboxamide[1]

  • Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [2][3]
    
  • Molecular Weight: 233.27 g/mol [2][3][4]

  • CAS Number: 100138-46-3[1][2][3][5][4][6]

Electronic Profile (Expert Insight)

A critical theoretical property often overlooked is the absence of basicity .

  • N1 (Carboxamide): The nitrogen lone pair is delocalized into the carbonyl, forming a urea-like system. It is non-basic and acts as a hydrogen bond donor/acceptor.

  • N4 (Benzamide): The nitrogen lone pair is conjugated with the benzoyl carbonyl. It is non-basic.

  • Consequence: Unlike typical piperazine drugs (e.g., ciprofloxacin), this molecule will not protonate at physiological pH (7.4). This dictates that acid-base extraction protocols will fail; purification must rely on polarity differences (e.g., silica gel chromatography or recrystallization).

Theoretical Physicochemical Profile

The following properties are derived from structural topology and validated in silico models. These values determine the compound's "drug-likeness" and suitability as a lead fragment.

PropertyValue (Theoretical)Implication for Drug Design
LogP (Lipophilicity) 0.8 – 1.2Ideal. High enough for membrane permeability, low enough to avoid metabolic toxicity.
Topological Polar Surface Area (TPSA) ~75 ŲGood BBB Potential. Values < 90 Ų suggest potential blood-brain barrier penetration.
H-Bond Donors (HBD) 2 (Amide

)
Compliant with Lipinski’s Rule of 5.
H-Bond Acceptors (HBA) 2 (Carbonyls)Compliant with Lipinski’s Rule of 5.
Rotatable Bonds 2Rigid core minimizes entropic penalty upon binding.
Solubility (Predicted) Low (Water), High (DMSO, MeOH)Requires co-solvents (PEG400, DMSO) for biological assays.

Mechanism of Action & Pharmacophore Mapping

This scaffold is frequently utilized to target enzymes requiring a hydrophobic pocket and a polar anchor.

Graphviz Diagram: Pharmacophore Interactions The following diagram illustrates the theoretical binding mode of the scaffold within a generic enzyme pocket (e.g., Serine Hydrolase).

Pharmacophore Benzoyl Benzoyl Group (Hydrophobic Domain) Piperazine Piperazine Core (Rigid Linker) Benzoyl->Piperazine Covalent Bond Target_Pocket Hydrophobic Pocket (e.g., FAAH Acyl Chain Binding) Benzoyl->Target_Pocket Van der Waals Interactions Carboxamide Carboxamide (Polar Anchor) Piperazine->Carboxamide Covalent Bond Target_Serine Catalytic Serine/Cysteine (H-Bond Acceptor) Carboxamide->Target_Serine H-Bonding (Donor)

Caption: Theoretical pharmacophore mapping showing the hydrophobic interaction of the benzoyl moiety and the H-bonding capability of the carboxamide terminus.

Experimental Protocols

Synthesis: The Urea Formation Route

While benzoylation of piperazine-1-carboxamide is possible, the carbamoylation of 1-benzoylpiperazine is preferred due to the commercial availability and stability of the starting material.

Reaction Scheme:



Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 1-benzoylpiperazine in 20 mL of dilute acetic acid (10% v/v in water).

  • Reagent Addition: Prepare a solution of Potassium Cyanate (KOCN, 15 mmol) in 10 mL water.

  • Reaction: Add the KOCN solution dropwise to the piperazine solution at

    
     with vigorous stirring.
    
  • Incubation: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate should form.

  • Quenching: Neutralize the solution carefully with saturated

    
     to pH 7.
    
  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral features must be observed.

TechniqueExpected SignalStructural Assignment
1H-NMR (DMSO-d6)

7.4 (m, 5H)
Aromatic Protons (Benzoyl)

6.0 (s, 2H,

exch)
Amide

(Diagnostic Peak)

3.3 - 3.6 (m, 8H)
Piperazine Ring Protons
LC-MS (ESI+) m/z 234.1

Protonated Molecular Ion
IR Spectroscopy 1640 cm⁻¹ (Strong)Benzamide C=O stretch
1680 cm⁻¹ (Medium)Urea/Carboxamide C=O stretch

Biological Characterization Workflow

For researchers intending to use this molecule as a lead, the following workflow outlines the critical path from synthesis to lead optimization.

Graphviz Diagram: Experimental Workflow

Workflow Synth Synthesis (Carbamoylation) QC Quality Control (NMR, LCMS >95%) Synth->QC QC->Synth Fail (Recrystallize) Solubility Solubility Profiling (Kinetic/Thermodynamic) QC->Solubility Pass Assay Target Assay (e.g., FAAH IC50) Solubility->Assay >10 µM Soluble ADME In Vitro ADME (Microsomal Stability) Assay->ADME Active (<1 µM)

Caption: Step-by-step experimental workflow for validating 4-Benzoylpiperazine-1-carboxamide as a biological probe.

Solubility & Stability Assay

Because the molecule is neutral, solubility can be a limiting factor.

  • Protocol: Prepare a 10 mM stock in DMSO.

  • Dilution: Dilute into PBS (pH 7.4) to final concentrations of 1, 10, and 100 µM.

  • Readout: Incubate for 2 hours at

    
    , centrifuge, and analyze supernatant by HPLC-UV.
    
  • Acceptance Criteria: >90% recovery at 10 µM indicates suitability for biochemical assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17750345, 4-Benzoylpiperazine-1-carboxamide. Retrieved from [Link]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.[7] European Journal of Medicinal Chemistry, 102, 487-529.[7] Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Benzoylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a proposed stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Benzoylpiperazine-1-carboxamide. The described methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical technique for this compound in bulk drug substance and formulated products. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines. This method is intended to be specific, accurate, precise, and capable of separating the main analyte from potential degradation products generated under forced degradation conditions.

Introduction

4-Benzoylpiperazine-1-carboxamide is a derivative of piperazine, a core scaffold found in numerous pharmacologically active compounds. The benzoyl and carboxamide moieties introduce functionalities that are susceptible to chemical degradation, potentially impacting the safety and efficacy of drug products containing this molecule. Therefore, a validated, stability-indicating analytical method is crucial for quality control, stability studies, and regulatory submissions.[1][2] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1]

This document provides a detailed protocol for a proposed HPLC method for 4-Benzoylpiperazine-1-carboxamide, leveraging established chromatographic principles for similar chemical structures.[3] The method is designed to be readily implemented in a standard analytical laboratory.

Scientific Principles of the Method

The proposed method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. 4-Benzoylpiperazine-1-carboxamide, being a moderately polar compound due to the presence of the benzoyl and carboxamide groups, will be retained on the C18 column. The elution is achieved by a mobile phase consisting of an organic modifier (acetonitrile) and an aqueous buffer. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase helps to ensure consistent peak shape and retention time by suppressing the ionization of any basic functional groups within the molecule.[3] Detection is performed using a UV detector, as the benzoyl group contains a chromophore that absorbs UV radiation.

Experimental Protocol

Materials and Reagents
  • Reference Standard: 4-Benzoylpiperazine-1-carboxamide (purity ≥ 97%)[4]

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Acids: Phosphoric acid (analytical grade), Formic acid (analytical grade)

  • Forced Degradation Reagents: Hydrochloric acid (1N), Sodium hydroxide (1N), Hydrogen peroxide (3%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.

ParameterProposed ConditionJustification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA C18 column is a versatile and commonly used stationary phase for reverse-phase chromatography, suitable for retaining moderately polar compounds. The specified dimensions and particle size offer a good balance between resolution and analysis time.[5]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAn acidic mobile phase ensures good peak shape for basic compounds.[3] Acetonitrile is a common organic modifier providing good elution strength. A gradient elution may be necessary to separate all degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength To be determined by PDA scan (estimated around 230-280 nm)The benzoyl chromophore is expected to have a UV absorbance maximum in this range. A PDA detector will allow for the determination of the optimal wavelength and assessment of peak purity.[6]
Run Time Approximately 20 minutes (to be optimized)Sufficient time to elute the main peak and any potential degradation products.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Benzoylpiperazine-1-carboxamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase A and B).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a sufficient amount of the sample to obtain a final concentration within the calibration range. Dissolve in the diluent, sonicate if necessary to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[6]

Method Validation Protocol

The proposed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[7]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[2][8]

  • Acid Hydrolysis: Treat the sample solution with 1N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the sample solution with 1N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

Analyze the stressed samples alongside a non-stressed sample. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak, and the peak purity of the parent peak is confirmed by PDA analysis. A target degradation of 5-20% is generally considered appropriate.[8]

Linearity

Analyze a series of at least five concentrations of the reference standard over the expected working range. Plot the peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Perform recovery studies by spiking a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

ParameterAcceptance Criteria
% Recovery 98.0% - 102.0%
Precision
  • Repeatability (Intra-day Precision): Analyze six replicate injections of the same standard solution on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze the same standard solution on different days, by different analysts, or with different equipment.

ParameterAcceptance Criteria
% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

Robustness

Evaluate the effect of small, deliberate variations in the method parameters on the results. Examples of parameters to vary include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the aqueous phase (± 0.2 units)

The method is considered robust if the results remain unaffected by these small variations, with the %RSD of the results being within acceptable limits.

Data Presentation (Expected Results)

The following tables summarize the expected outcomes from the method validation experiments.

Table 1: Expected Linearity Data

Concentration (µg/mL) Peak Area (arbitrary units)
1 ...
10 ...
25 ...
50 ...
100 ...

| Correlation (r²) | ≥ 0.999 |

Table 2: Expected Accuracy Data

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80% ... ... ...
100% ... ... ...
120% ... ... ...

| | | Average % Recovery | 98-102% |

Table 3: Expected Precision Data

Precision Type % RSD
Repeatability ≤ 2.0%

| Intermediate Precision | ≤ 2.0% |

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Integration Peak Integration & Analysis Data_Acquisition->Integration Report Final Report Integration->Report

Caption: HPLC analysis workflow for 4-Benzoylpiperazine-1-carboxamide.

Conclusion

The proposed stability-indicating RP-HPLC method provides a comprehensive framework for the accurate and reliable quantification of 4-Benzoylpiperazine-1-carboxamide. The detailed protocol for method development and validation, based on established scientific principles and regulatory guidelines, ensures that the method will be robust and suitable for its intended purpose in a pharmaceutical quality control environment. Successful validation of this method will be a critical step in the development and commercialization of any drug product containing 4-Benzoylpiperazine-1-carboxamide.

References

  • SIELC Technologies. (2018, February 16). 1-Benzoylpiperidine-4-carboxylic acid.
  • Scholars Middle East Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form.
  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. Results of forced degradation studies.
  • PubMed. (2021). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form.
  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • National Center for Biotechnology Information. (n.d.). 1-Benzoylpiperazine. PubChem.
  • National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Royal Society of Chemistry. Analytical Methods.
  • CP Lab Safety. 4-Benzoylpiperazine-1-carboxamide, 97%+ Purity, C12H15N3O2, 1 gram.

Sources

Application Note: A Guide to the ¹H NMR Structural Elucidation of 4-Benzoylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive protocol and in-depth analysis for the ¹H NMR characterization of 4-Benzoylpiperazine-1-carboxamide (CAS No: 100138-46-3)[1][2]. Designed for researchers in medicinal chemistry, drug development, and analytical sciences, this document outlines a robust methodology for sample preparation, data acquisition, and spectral interpretation. We delve into the nuanced conformational dynamics inherent to N-acylated piperazine systems and their manifestation in the ¹H NMR spectrum, offering field-proven insights to navigate potential spectral complexities.

Introduction: The Structural Significance of 4-Benzoylpiperazine-1-carboxamide

4-Benzoylpiperazine-1-carboxamide belongs to the broader class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds[3][4][5]. The structural integrity and purity of such molecules are paramount for their intended biological activity and safety. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary and indispensable tool for the unambiguous structural confirmation of these compounds.

This application note addresses the specific challenges and interpretive nuances associated with the ¹H NMR spectrum of 4-Benzoylpiperazine-1-carboxamide. The molecule's structure, featuring two distinct amide functionalities, introduces conformational complexities that directly influence the appearance of its NMR spectrum. A thorough understanding of these phenomena is crucial for accurate spectral assignment and, consequently, for the validation of the molecular structure.

Molecular Structure and Proton Environment

A foundational step in ¹H NMR spectral interpretation is the analysis of the molecule's chemical structure to identify all unique proton environments. The structure of 4-Benzoylpiperazine-1-carboxamide is depicted below, with protons systematically labeled for subsequent spectral assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve vortex 3. Vortex (Ensure complete dissolution) dissolve->vortex transfer 4. Transfer to NMR Tube vortex->transfer instrument 5. Insert into Spectrometer transfer->instrument To Spectrometer setup 6. Lock, Tune, and Shim instrument->setup acquire 7. Acquire Spectrum (Standard ¹H parameters) setup->acquire process 8. Process Data (Fourier Transform, Phase, Baseline Correction) acquire->process

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-10 mg of 4-Benzoylpiperazine-1-carboxamide directly into a clean, dry vial.

  • Solubilization: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is strategic for observing the exchangeable amide protons.

  • Homogenization: Vortex the sample for 30-60 seconds to ensure the compound is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe, and shimming to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of 4-Benzoylpiperazine-1-carboxamide and data from analogous compounds, the following ¹H NMR spectral data are predicted. The chemical shifts (δ) are referenced to TMS at 0.00 ppm. Due to the aforementioned conformational isomerism, the signals for the piperazine protons are often observed as broad singlets or complex multiplets at room temperature.[6][7]

Table 1: Predicted ¹H NMR Data for 4-Benzoylpiperazine-1-carboxamide in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hₐ~ 7.45m2HOrtho-protons of the benzoyl group
Hᵦ~ 7.40m2HMeta-protons of the benzoyl group
Hᵧ~ 7.40m1HPara-proton of the benzoyl group
Hₑ~ 3.50 - 3.80br s4HPiperazine protons adjacent to the benzoyl group
Hₔ~ 3.20 - 3.40br s4HPiperazine protons adjacent to the carboxamide group
~ 6.50 - 7.00br s2HCarboxamide (-CONH₂) protons

Note: 'm' denotes multiplet, and 'br s' denotes a broad singlet. The chemical shifts for the aromatic protons (Hₐ, Hᵦ, Hᵧ) may overlap to form a complex multiplet.

Detailed Spectral Analysis
  • Aromatic Region (δ 7.3-7.5 ppm): The five protons of the monosubstituted benzene ring are expected to appear in this region. Due to similar electronic environments, the signals for the ortho, meta, and para protons will likely overlap, presenting as a complex multiplet with a total integration of 5H.

  • Piperazine Region (δ 3.2-3.8 ppm): This is the most diagnostic and potentially complex region of the spectrum. The eight protons of the piperazine ring are chemically non-equivalent. The four protons (Hₑ) on the carbons adjacent to the electron-withdrawing benzoyl group are expected to be deshielded and appear further downfield compared to the four protons (Hₔ) adjacent to the carboxamide group.[3] As discussed, these signals are anticipated to be broad at room temperature due to restricted amide bond rotation.[6][8]

  • Amide Region (δ 6.5-7.0 ppm): The two protons of the primary amide (Hբ) are expected to appear as a broad singlet. These protons are exchangeable, and their signal may not be observed if there are traces of D₂O in the solvent.

Conclusion

The ¹H NMR characterization of 4-Benzoylpiperazine-1-carboxamide is a powerful method for structural verification. A successful analysis hinges on a well-executed experimental protocol and, more importantly, an informed interpretation that accounts for the inherent conformational dynamics of the molecule. The presence of broad signals in the piperazine region should not be mistaken for sample impurity but rather recognized as a hallmark of the restricted amide bond rotation characteristic of such structures. By following the protocols and interpretive guidelines presented in this note, researchers can confidently and accurately characterize this and related piperazine-based compounds.

References

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, crystal structure and antioxidant evaluation of N-(4-formylpiperazine-1-carbonothioyl)benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP2937341A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions.
  • P&S Chemicals. (n.d.). Product information, 4-Benzoylpiperazine-1-carboxamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). N-benzoylpiperazine | C11H14N2O | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • R&D Chemicals. (n.d.). 4-Benzoyl-piperazine-1-carboxylic acid amide. Retrieved from [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • PubMed. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Retrieved from [Link]

Sources

Precision Profiling of Piperazine Carboxamide Activity: A Guide to FAAH Inhibition & Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Grounding

Piperazine carboxamides represent a privileged scaffold in medicinal chemistry, most notably as covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH) .[1] Compounds such as PF-04457845 and BIA 10-2474 utilize this urea-based core to carbamylate the catalytic nucleophile (Ser241) of FAAH, effectively raising endogenous levels of anandamide (AEA) for analgesic and anxiolytic effects.

However, the "BIA 10-2474 disaster"—where off-target activity led to clinical neurotoxicity—underscores the critical need for rigorous assay design. Standard IC50 assays are often insufficient for this class. Because these inhibitors are typically time-dependent and covalent , this guide prioritizes protocols that measure


  (efficiency of inactivation) and Target Engagement (TE)  over simple equilibrium binding.
Mechanism of Action

The piperazine carboxamide moiety acts as a "suicide substrate." The enzyme attacks the carbonyl carbon, releasing the leaving group and forming a stable carbamate adduct with the enzyme.

FAAH_Mechanism Inhibitor Piperazine Carboxamide (Inhibitor) Complex Michaelis Complex (Reversible Binding) Inhibitor->Complex Kon FAAH FAAH Enzyme (Ser241 Nucleophile) FAAH->Complex Substrate Anandamide (AEA) FAAH->Substrate Hydrolysis (Normal) Complex->FAAH Koff Adduct Covalent Adduct (Carbamylated Enzyme) Complex->Adduct Kinact (Covalent Bond) Adduct->Substrate Blocked Signaling Endocannabinoid Signaling (CB1/CB2) Substrate->Signaling Accumulation

Figure 1: Mechanism of covalent inactivation of FAAH by piperazine carboxamides. Note that the formation of the covalent adduct is the rate-limiting step for sustained efficacy.

Critical Reagents & Cell Models

To ensure data integrity, specific reagents are required to prevent artifacts common to lipid-processing enzymes (e.g., sticking to plastic, product inhibition).

ComponentRecommendationRationale
Cell Line HeLa-FAAH or SH-SY5Y HeLa cells stably transfected with human FAAH provide a high signal-to-noise ratio. SH-SY5Y (neuroblastoma) expresses endogenous levels but requires more sensitive detection.
Substrate AAMCA (AMC-Arachidonoyl Amide)A fluorogenic substrate.[2][3][4] Upon hydrolysis, it releases 7-amino-4-methylcoumarin (AMC), which is highly fluorescent.[2][3]
Buffer Additive Fatty Acid-Free BSA (0.1%) Critical: FAAH substrates are lipophilic and stick to plates. BSA solubilizes the substrate and sequesters the arachidonic acid product to prevent product inhibition.
Control Inhibitor PF-04457845 (1 µM)Use as a positive control for 100% inhibition. It is highly selective compared to URB597.[5]
Plates Non-binding Surface (NBS) BlackPrevents lipophilic compound loss; black walls minimize background fluorescence.

Protocol A: Kinetic Fluorescence Assay (AAMCA)

The Industry Standard for Potency Determination

This assay measures the enzymatic hydrolysis of AAMCA.[3][4] Because piperazine carboxamides are time-dependent inhibitors, pre-incubation time is a variable, not a constant.

Experimental Workflow

Assay_Workflow Step1 1. Cell Lysis Sonicate in Tris-HCl (pH 7.4) Step2 2. Pre-Incubation Enzyme + Inhibitor (30-60 min) Step1->Step2 Homogenate Step3 3. Substrate Addition Add AAMCA (Final: 5 µM) Step2->Step3 Equilibrium Step4 4. Kinetic Readout Ex: 360nm / Em: 460nm (Read every 2 min for 45 min) Step3->Step4 Hydrolysis

Figure 2: Step-by-step workflow for the fluorometric FAAH activity assay.

Detailed Steps
  • Enzyme Preparation:

    • Harvest HeLa-FAAH cells. Wash 2x with PBS.

    • Resuspend in Assay Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA).

    • Sonicate (3 x 5 sec pulses) on ice.

    • Centrifuge at 1,000 x g for 10 min to remove debris. Use the supernatant (proteome).

    • Validation: Adjust protein concentration (BCA assay) to ~0.5 µ g/well .

  • Compound Treatment (The "Shift" Method):

    • Prepare 10x stocks of the piperazine carboxamide in Assay Buffer + 1% DMSO.

    • Plate Setup: Add 10 µL of inhibitor to 80 µL of enzyme lysate.

    • Crucial Step: Incubate for two distinct time points (e.g., 10 min and 60 min) at room temperature.

    • Why? A shift in IC50 to lower values at 60 min confirms the covalent/irreversible mechanism typical of this scaffold.

  • Reaction Initiation:

    • Add 10 µL of AAMCA Substrate (50 µM stock → 5 µM final).

    • Ensure the substrate buffer contains 0.1% Fatty Acid-Free BSA.

  • Detection:

    • Immediately place in a fluorescence plate reader (e.g., EnVision or Spark).

    • Settings:

      
      , 
      
      
      
      .
    • Read in Kinetic Mode every 2 minutes for 45 minutes.

Data Analysis (Expert Insight)

Do not use Endpoint data if possible. Use the Initial Velocity (


)  from the linear portion of the curve (first 10-15 mins).
  • Calculate % Inhibition:

    
    
    
  • Interpretation: If

    
    , calculate 
    
    
    
    to properly rank compounds.

Protocol B: Cellular Target Engagement (TE)

Validating Activity in Intact Cells

Enzymatic assays in lysates destroy cellular architecture. To confirm the piperazine carboxamide penetrates the cell membrane and engages FAAH in situ, use a Competitive ABPP (Activity-Based Protein Profiling) approach.

Principle

You treat intact cells with your non-fluorescent inhibitor. Then, you lyse the cells and add a fluorescent broad-spectrum serine hydrolase probe (e.g., TAMRA-FP ). If your drug bound the target inside the cell, the probe cannot bind.

Protocol
  • Cell Treatment:

    • Seed HeLa-FAAH cells (50,000/well) in a 96-well plate.

    • Treat with serial dilutions of the piperazine carboxamide for 1 hour at 37°C.

  • Lysis & Probe Labeling:

    • Wash cells 2x with PBS to remove extracellular drug.

    • Lyse in PBS + 0.1% Triton X-100.

    • Add TAMRA-FP (Fluorophosphonate-TAMRA) at 1 µM final concentration.

    • Incubate 20 min at Room Temp (in dark).

  • Readout (Gel-Based or Plate-Based):

    • High-Throughput: Measure Fluorescence Polarization (FP) if using a specific polarization probe.

    • High-Fidelity (Recommended): Run lysate on SDS-PAGE. Scan the gel for TAMRA fluorescence.

    • Result: FAAH appears as a band at ~63 kDa. The band should disappear as drug concentration increases.

Selectivity & Safety (The "BIA" Check)

Given the history of BIA 10-2474, it is negligent to screen piperazine carboxamides solely on FAAH.

Mandatory Counter-Screen:

  • Target: TRPV1 (Transient Receptor Potential Vanilloid 1).[6][7][8][9]

  • Reason: Many piperazine carboxamides (like BCTC analogs) are potent TRPV1 antagonists.[9]

  • Method: FLIPR Calcium Flux Assay in HEK-TRPV1 cells stimulated with Capsaicin.

    • Goal: You generally want low TRPV1 activity if designing a pure FAAH inhibitor, or balanced activity if designing a dual-target analgesic.

References

  • Johnson, D. S., et al. (2011). "Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor." Journal of Medicinal Chemistry.

  • van Esbroeck, A. C. M., et al. (2017). "Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474."[10] Science.

  • Wang, Y., et al. (2006). "High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay."[3] Journal of Biomolecular Screening.

  • Ahn, K., et al. (2009). "Mechanistic and Pharmacological Characterization of PF-04457845." Journal of Pharmacology and Experimental Therapeutics.

Sources

large-scale synthesis of 4-Benzoylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Synthesis of 4-Benzoylpiperazine-1-carboxamide

Abstract

This document provides a comprehensive, in-depth technical guide for the , a valuable building block in medicinal chemistry and drug development. The proposed synthetic strategy is a robust two-step process designed for scalability, efficiency, and high purity of the final product. The synthesis begins with the selective mono-N-benzoylation of piperazine to yield the key intermediate, 1-benzoylpiperazine, followed by the formation of the terminal carboxamide group. This guide explains the causality behind critical process parameters, outlines detailed, self-validating protocols with in-process controls (IPCs), and includes comprehensive safety, analytical, and troubleshooting sections. The information is tailored for researchers, scientists, and drug development professionals aiming to implement a reliable and scalable manufacturing process.

Synthetic Strategy & Rationale

The synthesis of 4-Benzoylpiperazine-1-carboxamide is most effectively approached via a two-step sequence starting from inexpensive, commercially available piperazine. This strategy prioritizes process control, minimizes the formation of difficult-to-separate byproducts, and utilizes well-established, scalable chemical transformations.

Retrosynthetic Analysis: The molecule is logically disconnected at the two C-N bonds of the piperazine core. The carboxamide is installed on a pre-formed 1-benzoylpiperazine intermediate. This approach is superior to alternatives as it avoids protecting group chemistry and allows for focused optimization of each step.

  • Step 1: Selective Mono-N-Benzoylation. The primary challenge in acylating piperazine is achieving selective mono-substitution, as the symmetrical nature of the starting material can easily lead to the formation of the 1,4-dibenzoylpiperazine byproduct.[1] The chosen method is a modified Schotten-Baumann reaction, which allows for precise control over stoichiometry and temperature to maximize the yield of the desired mono-acylated product.[1]

  • Step 2: Carboxamide Formation. The second step involves the reaction of the secondary amine of 1-benzoylpiperazine with a cyanate source. The use of potassium cyanate in an acidic medium provides a clean, high-yielding, and scalable method for installing the carboxamide group.[2]

Synthetic_Scheme Piperazine Piperazine inv1 Piperazine->inv1 BenzoylChloride Benzoyl Chloride BenzoylChloride->inv1 Intermediate 1-Benzoylpiperazine inv2 Intermediate->inv2 KOCN Potassium Cyanate (KOCN) KOCN->inv2 FinalProduct 4-Benzoylpiperazine- 1-carboxamide inv1->Intermediate Step 1 (Schotten-Baumann) NaOH, Toluene/H₂O 0-5 °C inv2->FinalProduct Step 2 Acetic Acid/H₂O RT Schotten_Baumann_Mechanism cluster_0 Nucleophilic Attack cluster_1 Intermediate Collapse & Deprotonation n1 Piperazine (Nucleophile) n3 Tetrahedral Intermediate n1->n3 attacks carbonyl C n2 Benzoyl Chloride (Electrophile) n2->n3 n4 Protonated Amide + Cl⁻ n3->n4 Elimination of Cl⁻ n5 1-Benzoylpiperazine (Product) n4->n5 Deprotonation n6 NaOH (Base) n6->n5 Detailed_Workflow start_end start_end process process ipc ipc output output start Start Materials: Piperazine, Benzoyl Chloride charge_reactor Charge Reactor with Piperazine, H₂O, NaOH start->charge_reactor cool_reactor Cool to 0-5 °C charge_reactor->cool_reactor add_benzoyl Slowly Add Benzoyl Chloride in Toluene cool_reactor->add_benzoyl react_step1 Stir at 0-5 °C for 1 hour add_benzoyl->react_step1 ipc1 IPC-1: TLC/GC-MS Check Completion react_step1->ipc1 workup1 Phase Separation & Acid/Base Washes ipc1->workup1 isolate1 Concentrate Toluene Layer Under Vacuum workup1->isolate1 intermediate Intermediate: 1-Benzoylpiperazine isolate1->intermediate charge_reactor2 Dissolve Intermediate in Aq. Acetic Acid intermediate->charge_reactor2 add_kocn Add KOCN Solution at RT charge_reactor2->add_kocn react_step2 Stir at RT for 12-18 hours add_kocn->react_step2 ipc2 IPC-2: TLC/HPLC Check Completion react_step2->ipc2 neutralize Neutralize with NaOH to pH 8-9 at <10 °C ipc2->neutralize filter_wash Filter Product & Wash with Cold Water neutralize->filter_wash dry Dry Under Vacuum at 50-60 °C filter_wash->dry final_product Final Product: 4-Benzoylpiperazine-1-carboxamide dry->final_product end End of Process final_product->end

Caption: Detailed experimental workflow diagram.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.
  • Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2014). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 205–214. Available at: [Link]

  • Google Patents. (CN102491957A). Method for preparation, refining and detection of N-benzoyl piperazidine.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • MDPI Encyclopedia. (2022). Synthesis of Piperazines by C-H Functionalization. Available at: [Link]

  • PrepChem. (2023). Synthesis of 1-piperazine carboxamide. Available at: [Link]

  • Google Patents. (US6603003B2). Method for the preparation of piperazine and its derivatives.
  • PubMed. (2015). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Available at: [Link]

  • Google Patents. (EP0136274B1). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • ResearchGate. (2015). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Available at: [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Google Patents. (EP2937341A1). 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions.
  • PubMed Central. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Available at: [Link]

  • Google Patents. (CZ305317B6). Method of direct mono-N-substitution of piperazine.
  • RSC Publishing. (2013). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available at: [Link]

  • Carl ROTH. (2023). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Available at: [Link]

  • PubChem. Benzyl piperazine-1-carboxylate Safety and Hazards. Available at: [Link]

  • Organic Syntheses. 1-benzylpiperazine. Available at: [Link]

  • ResearchGate. (2013). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available at: [Link]

  • RSC Publishing. Analytical Methods. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Benzoylpiperazine-1-carboxamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket ID: BPC-PUR-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 4-Benzoylpiperazine-1-carboxamide . This guide addresses the specific purification challenges inherent to this bis-amide scaffold.

This molecule presents a classic "solubility paradox": the benzoyl group confers lipophilicity, while the carboxamide (urea-like) moiety introduces significant hydrogen bonding capability. This often leads to "oiling out" during crystallization and co-elution during chromatography.

The protocols below are designed to be self-validating —meaning the success of one step is chemically guaranteed if the previous step's parameters were met.

Module 1: Chemical Decontamination (The "Self-Validating" Wash)

User Issue: "I have persistent 1-benzoylpiperazine starting material in my final product, even after recrystallization."

Technical Insight: Recrystallization is often ineffective here because the structural similarity between the product and the starting material (1-benzoylpiperazine) leads to co-crystallization.

The Solution: You must exploit the pKa differential .

  • Product (4-Benzoylpiperazine-1-carboxamide): Both nitrogens are acylated (one benzoyl, one carbamoyl). It is effectively neutral and non-ionizable in mild acid.

  • Impurity (1-Benzoylpiperazine): Contains a secondary amine.[1] It is basic (pKa ~8-9).[2]

Protocol: Acid-Base Phase Separation

Use this protocol immediately after reaction completion, before any crystallization attempts.

  • Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) . Avoid Ethyl Acetate if possible, as it can hold onto protonated salts in wet conditions.

  • The Critical Wash: Wash the organic layer with 1N HCl (2x).

    • Mechanism:[1][3][4][5] The HCl protonates the unreacted 1-benzoylpiperazine, converting it into a water-soluble hydrochloride salt. The neutral product remains in the DCM.

  • Validation Check: Test the aqueous layer pH. It must remain < 2. If not, add more acid.

  • Recovery: Separate the organic layer, wash once with Brine (to remove entrained acid), dry over MgSO₄, and evaporate.

Workflow Visualization

The following diagram illustrates the logic flow for removing the amine impurity.

PurificationLogic Start Crude Reaction Mixture (Product + 1-Benzoylpiperazine) Solvent Dissolve in DCM Start->Solvent AcidWash Wash with 1N HCl (pH < 2) Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Contains 1-Benzoylpiperazine HCl) PhaseSep->AqLayer Basic Impurities OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Neutral Product Discard Discard / Recover Starting Material AqLayer->Discard Process Wash w/ Brine -> Dry -> Evaporate OrgLayer->Process Final Pure Neutral Product Process->Final

Figure 1: Selective removal of basic amine impurities using pKa-dependent phase separation.

Module 2: Crystallization & The "Oiling Out" Problem

User Issue: "The product forms a sticky oil at the bottom of the flask instead of crystals."

Technical Insight: This phenomenon occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (crystallization) is reached. This is common in amide-rich molecules with high melting points. The product is likely precipitating as an amorphous supercooled liquid because the solvent system is too polar or the cooling is too rapid.

Solvent System Selection Guide
Solvent SystemSuitabilityNotes
Ethanol (Abs) ⭐⭐⭐Best balance. High solubility at boil, moderate at RT.
Acetonitrile ⭐⭐⭐⭐Recommended. Sharp solubility curve. Product often crystallizes as needles.
IPA / Water ⭐⭐Risk of oiling out if water content >10%.
Toluene Poor solubility even at boil; requires large volumes.
Troubleshooting Protocol: Correcting an Oiled-Out Batch
  • Re-dissolve: Heat the mixture until the oil fully dissolves (add more solvent if necessary).

  • The Seed Trick: If you have any solid seed crystal, add it now at a temperature just below the boiling point.

  • Adiabatic Cooling: Turn off the heat source but leave the flask in the oil bath . Let the bath and flask cool down together slowly over 3-4 hours. This prevents the "thermal shock" that causes oiling.

  • Anti-Solvent Addition (If using Acetonitrile): If no crystals form at RT, add Diethyl Ether dropwise until turbidity persists, then refrigerate.

Module 3: Chromatographic Purification (HPLC/Flash)

User Issue: "My peaks are tailing significantly, and I see a 'ghost' peak co-eluting."

Technical Insight: Even though the product is neutral, the carboxamide (urea) group can interact strongly with active silanols on silica columns, causing tailing. The "ghost peak" is often the 1-benzoylpiperazine impurity which, being an amine, tails severely without a modifier.

Flash Chromatography Parameters
  • Stationary Phase: Standard Silica (40-63 µm).

  • Mobile Phase A: Dichloromethane (DCM).[4]

  • Mobile Phase B: Methanol (MeOH).

  • Gradient: 0%

    
     5% MeOH over 10 CV (Column Volumes).
    
  • Critical Modifier: Add 1% Triethylamine (TEA) to the mobile phase if you skipped the acid wash.

    • Why? TEA saturates the silica sites, preventing the amine impurity from dragging and smearing into your product peak.

Frequently Asked Questions (FAQ)

Q: Can I use water to precipitate the product from the reaction mixture? A: Yes, but with caution. If you used a urea-based synthesis (e.g., potassium cyanate in acetic acid), adding water will precipitate the product. However, it may also co-precipitate unreacted starting material. We recommend the Acid/Base extraction (Module 1) before any precipitation attempts to ensure purity.

Q: My product has a melting point of 138°C, but literature says 195°C. What is wrong? A: You are likely looking at the Free Base vs. Salt discrepancy.

  • Free Base (Neutral): Typically melts lower (approx. 138-140°C range for similar analogs).

  • Hydrochloride Salt: If you treated the product with HCl and isolated the solid without neutralizing, you formed the salt at the amide (very weak) or trapped HCl in the lattice. This raises the MP significantly (often >190°C). Verify if your product is water-soluble; if yes, you have the salt.

Q: The NMR shows a split in the peaks. Is this an impurity? A: Not necessarily. Piperazine amides exhibit Restricted Rotation (Rotamers) around the amide bond (N-C=O). This often appears as doubled peaks in


H NMR at room temperature.
  • Validation: Run the NMR at 50°C. If the peaks coalesce into singlets, it is a pure product exhibiting rotamerism.

References

  • PrepChem. (n.d.). Synthesis of 1-piperazine carboxamide derivatives. Retrieved from [Link]

  • European Patent Office. (1985). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents.
  • Moynihan, H. A., & Horgan, D. E. (2017).[6] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of 4-Benzoylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Benzoylpiperazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical methodologies for enhancing the solubility of this compound. Our approach is rooted in foundational physicochemical principles and validated through extensive field experience.

Understanding the Molecule: A Chemist's Perspective

4-Benzoylpiperazine-1-carboxamide (MW: 233.27 g/mol , Formula: C12H15N3O2) presents a unique solubility challenge due to its combination of polar and non-polar functionalities[1]. The presence of a benzoyl group introduces lipophilicity, while the piperazine and carboxamide moieties offer sites for hydrogen bonding and potential ionization, which can be leveraged to improve aqueous solubility[2]. The piperazine ring, a common feature in many pharmaceuticals, contains a secondary amine that is basic in nature[3][4]. This suggests that the solubility of 4-Benzoylpiperazine-1-carboxamide will be significantly influenced by pH[5][6][7].

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and formulation of 4-Benzoylpiperazine-1-carboxamide in a question-and-answer format.

Q1: My 4-Benzoylpiperazine-1-carboxamide is not dissolving in water at neutral pH. What is the first step I should take?

A1: This is an expected behavior for this molecule. The initial and most straightforward approach is to adjust the pH of your aqueous solution. Due to the basic nature of the piperazine ring, protonation at acidic pH will lead to the formation of a more soluble salt form. We recommend a step-wise pH adjustment as detailed in the protocols below.

Q2: I have tried adjusting the pH, but the solubility is still insufficient for my experimental needs. What are my other options?

A2: If pH adjustment alone is not sufficient, the next step is to consider using a cosolvent system. Cosolvents work by reducing the polarity of the aqueous medium, which can better accommodate the non-polar benzoyl group of the molecule[8][9][10]. Common biocompatible cosolvents to consider are ethanol, propylene glycol, and polyethylene glycol (PEG).

Q3: Can I use organic solvents to dissolve the compound?

A3: Yes, for analytical purposes or as a starting point for certain formulations, organic solvents can be effective. Based on the solubility of the related compound 1-Benzoylpiperazine, solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol are likely to be good solvents for 4-Benzoylpiperazine-1-carboxamide[11]. However, for biological experiments, the toxicity and compatibility of these solvents must be carefully considered.

Q4: I am concerned about the potential toxicity of cosolvents in my cell-based assays. Are there alternative approaches?

A4: Absolutely. For sensitive biological systems, complexation with cyclodextrins is an excellent strategy[12][13][14][15][16]. Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic benzoyl group of your molecule within their central cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.

Q5: For in vivo studies, I need a higher concentration than what I can achieve with the above methods. What advanced techniques can I explore?

A5: For achieving higher drug loading, you can explore the formulation of solid dispersions or nanosuspensions.

  • Solid Dispersions: This technique involves dispersing the drug in a solid, water-soluble carrier matrix[17][18][19][20][21]. Upon contact with an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine particles, which enhances the dissolution rate.

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and polymers[22][23][24][25][26]. The extremely small particle size leads to a significant increase in the surface area, which dramatically improves the dissolution velocity and saturation solubility.

Q6: Is a prodrug approach a viable option for this compound?

A6: A prodrug strategy is a more involved chemical modification approach but can be very effective for fundamentally altering the physicochemical properties of a drug[27][28][29][30][31][32]. For 4-Benzoylpiperazine-1-carboxamide, a prodrug could be designed by attaching a highly water-soluble moiety to the molecule, which is then cleaved in vivo to release the active parent drug.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the most common and effective solubility enhancement techniques for 4-Benzoylpiperazine-1-carboxamide.

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol aims to determine the pH-solubility profile of 4-Benzoylpiperazine-1-carboxamide.

Materials:

  • 4-Benzoylpiperazine-1-carboxamide

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bars

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a series of aqueous solutions with varying pH values (e.g., from pH 2 to pH 9).

  • To each pH-adjusted solution, add an excess amount of 4-Benzoylpiperazine-1-carboxamide.

  • Stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Protocol 2: Cosolvency Method for Improved Solubility

This protocol details the use of a cosolvent to increase the solubility of 4-Benzoylpiperazine-1-carboxamide.

Materials:

  • 4-Benzoylpiperazine-1-carboxamide

  • Deionized water

  • Ethanol (or Propylene Glycol, PEG 400)

  • Volumetric flasks

  • Analytical balance

  • Stir plate and stir bars

Procedure:

  • Prepare a series of cosolvent-water mixtures in different volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v of the cosolvent in water).

  • To a fixed volume of each cosolvent mixture, add an excess amount of 4-Benzoylpiperazine-1-carboxamide.

  • Stir the mixtures at a constant temperature for 24 hours.

  • Centrifuge the samples to separate the undissolved solid.

  • Analyze the supernatant to determine the solubility of the compound in each cosolvent mixture.

  • Plot the solubility as a function of the cosolvent concentration.

Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation and evaluation of an inclusion complex to enhance solubility.

Materials:

  • 4-Benzoylpiperazine-1-carboxamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bars

  • Freeze-dryer (optional)

Procedure:

  • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v).

  • Slowly add an excess of 4-Benzoylpiperazine-1-carboxamide to the HP-β-CD solution while stirring.

  • Continue stirring for 48-72 hours at a constant temperature.

  • Filter or centrifuge the solution to remove any undissolved compound.

  • The resulting clear solution is the inclusion complex. The concentration of the dissolved drug can be determined analytically.

  • For a solid form, the solution can be freeze-dried.

Data Summary

The following table provides a hypothetical summary of expected solubility improvements based on the described techniques. Actual values must be determined experimentally.

MethodSolvent/SystemExpected Solubility Improvement (relative to neutral water)
pH Adjustment pH 3.010 - 100 fold
pH 5.05 - 20 fold
Cosolvency 20% Ethanol in water2 - 10 fold
40% PEG 400 in water5 - 50 fold
Complexation 10% HP-β-CD in water20 - 200 fold

Visualizing the Workflow

The following diagram illustrates the decision-making process for improving the solubility of 4-Benzoylpiperazine-1-carboxamide.

Solubility_Workflow Start Start: Poor Aqueous Solubility of 4-Benzoylpiperazine-1-carboxamide pH_Adjustment Attempt pH Adjustment (Acidic pH) Start->pH_Adjustment Solubility_Check1 Is Solubility Sufficient? pH_Adjustment->Solubility_Check1 Cosolvency Introduce Cosolvent (e.g., Ethanol, PEG 400) Solubility_Check1->Cosolvency No Success Proceed with Experiment Solubility_Check1->Success Yes Solubility_Check2 Is Solubility Sufficient? Cosolvency->Solubility_Check2 Cyclodextrin Use Cyclodextrin Complexation (e.g., HP-β-CD) Solubility_Check2->Cyclodextrin No Solubility_Check2->Success Yes Solubility_Check3 Is Solubility Sufficient? Cyclodextrin->Solubility_Check3 Advanced_Formulation Consider Advanced Formulations (Solid Dispersion, Nanosuspension) Solubility_Check3->Advanced_Formulation No Solubility_Check3->Success Yes Advanced_Formulation->Success

Caption: Decision workflow for solubility enhancement.

References

  • EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents.
  • 4-Benzoyl-piperazine-1-carboxylic acid amide - R&D Chemicals. Available at: [Link]

  • 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem - NIH. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available at: [Link]

  • Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem. Available at: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. Available at: [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - NIH. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. Available at: [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available at: [Link]

  • Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Available at: [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. Available at: [Link]

  • Nanosuspension technologies for delivery of poorly soluble drugs - SciSpace. Available at: [Link]

  • Advanced Properties of Amines - Chemistry LibreTexts. Available at: [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Prodrug: Effective solutions for solubility, permeability and challenges | Request PDF. Available at: [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. Available at: [Link]

  • Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs | Bentham Science Publishers. Available at: [Link]

  • Solubility and pH of amines. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]

  • Scholars Research Library Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available at: [Link]

  • Prodrug strategies to overcome poor water solubility - PubMed. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. Available at: [Link]

  • solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. Available at: [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Available at: [Link]

  • 23.1. Properties of amines | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). Available at: [Link]

  • (PDF) Solubility Enhancement by Solid Dispersion Method: An Overview - ResearchGate. Available at: [Link]

  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Benzoylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Document ID: TSC-BP-042 Last Updated: January 31, 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary

The synthesis of 4-Benzoylpiperazine-1-carboxamide typically proceeds via a two-step sequence: the mono-benzoylation of piperazine followed by carbamoylation (urea formation) of the remaining secondary amine.[1] While conceptually simple, this route is plagued by two distinct classes of side reactions: regiochemical scrambling during the initial protection and reagent decomposition/polymerization during the urea formation.

This guide provides a root-cause analysis of these failures, validated mitigation strategies, and a self-diagnostic troubleshooting workflow.

Module 1: The Benzoylation Bottleneck

Objective: Synthesis of 1-Benzoylpiperazine (Intermediate A) Primary Failure Mode: Formation of 1,4-Dibenzoylpiperazine (Bis-impurity).[1][2]

The Mechanism of Failure

Piperazine is a symmetric diamine.[1][2] Upon the first acylation, the nucleophilicity of the second nitrogen decreases slightly due to the electron-withdrawing effect of the distant amide, but not enough to prevent a second attack if local concentrations of benzoyl chloride are high.

  • Statistical Distribution: In a 1:1 stoichiometric reaction, statistical probability dictates a mixture of ~50% mono-product, ~25% bis-product, and ~25% unreacted piperazine.

  • Solubility Trap: The bis-benzoylated byproduct is often less soluble in aqueous/organic biphasic mixtures, precipitating out and complicating workup.

Protocol Optimization (Self-Validating System)

To force the equilibrium toward the mono-substituted product, you must violate stoichiometry in favor of the cheap reagent (piperazine).

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)Rationale
Stoichiometry 1.0 eq Piperazine : 1.0 eq BzCl4.0 eq Piperazine : 1.0 eq BzClStatistical forcing of mono-substitution.
pH Control UncontrolledpH 4.5 – 5.0 At this pH, the second amine of the mono-product is largely protonated (inactive), while the starting piperazine (pKa ~9.8) remains partially available.[1]
Addition Rate RapidDropwise (High Dilution) Prevents localized "hotspots" of high BzCl concentration.[1]
Pathway Visualization

BenzoylationPath cluster_conditions Critical Control Point: Excess Amine Pip Piperazine (Starting Material) Mono 1-Benzoylpiperazine (Target Intermediate) Pip->Mono k1 (Fast) BzCl Benzoyl Chloride BzCl->Mono Bis 1,4-Dibenzoylpiperazine (Major Impurity) BzCl->Bis Mono->Bis k2 (Compelling Side Rxn)

Figure 1: Competitive acylation pathway.[1] The dashed red line represents the "over-reaction" that must be suppressed via stoichiometry.

Module 2: The Carbamoylation (Urea Formation)

Objective: Conversion of Intermediate A to 4-Benzoylpiperazine-1-carboxamide. Reagents: 1-Benzoylpiperazine + Potassium Cyanate (KCNO) + HCl.[1]

Primary Failure Modes

The reaction relies on the in-situ generation of Isocyanic Acid (HNCO) . This species is unstable.[1][2][3][4]

  • Cyanuric Acid Formation (Trimerization):

    • Observation: A white, chalky precipitate forms that is insoluble in most organic solvents.

    • Cause: If the pH drops too low (< 3.[1]0) or temperature exceeds 60°C, isocyanic acid polymerizes into cyanuric acid or cyamelide.[1]

    • Impact: Loss of reagent stoichiometry; product contamination.[1]

  • Hydrolysis (Decarboxylation):

    • Observation: Gas evolution (

      
      ) and no product precipitation.[1]
      
    • Cause: Strong acid hydrolyzes the isocyanic acid to

      
       and 
      
      
      
      before it can react with the amine.
Troubleshooting Guide: The "Goldilocks" Zone
SymptomDiagnosisCorrective Action
Vigorous bubbling (

)
pH is too low (< 2.0).[1] Acid hydrolysis of HNCO dominates.[1]Buffer the solution to pH 4–5 using Acetic Acid instead of HCl.
White chalky solid (Insoluble) Polymerization of Cyanate (Cyanuric Acid).[1]Reduce reaction temperature to < 40°C. Add KCNO in small portions.
Low Yield / Sticky Oil Incomplete conversion due to protonation of the amine.[1]The amine must be unprotonated to attack HNCO.[1] Ensure pH is not too low. Optimal pH is near the pKa of the piperazine nitrogen (~5.5-6.0).
Reaction Logic Diagram

UreaSynthesis KCNO Potassium Cyanate HNCO Isocyanic Acid (HNCO) *Active Electrophile* KCNO->HNCO Protonation Acid Acid (H+) Acid->HNCO Amine 1-Benzoylpiperazine Product 4-Benzoylpiperazine-1-carboxamide (TARGET) Amine->Product Must be free base HNCO->Product Nucleophilic Attack (Optimum pH 4-5) Trimer Cyanuric Acid (White Precipitate) HNCO->Trimer Polymerization (High Conc/Temp) Hydrolysis NH4+ + CO2 (Gas Evolution) HNCO->Hydrolysis Acid Hydrolysis (pH < 3)

Figure 2: The delicate balance of Isocyanic Acid.[1] Success depends on keeping the HNCO concentration low but steady (portion-wise addition) and the pH balanced.

Module 3: Purification & Stability

Solubility Profile

Understanding the solubility differences is key to isolating the pure product from the crude mixture containing inorganic salts (KCl) and side products.

CompoundWaterEthanolDCM1M HCl
Product (Urea) Low (Precipitates)Moderate (Hot)ModerateSoluble (Reversible)
1-Benzoylpiperazine SolubleSolubleSolubleSoluble
Cyanuric Acid InsolubleInsolubleInsolubleInsoluble
KCl (Salt) SolubleInsolubleInsolubleSoluble
Recommended Workup
  • Quench: Cool reaction to 0°C.

  • Filtration 1: If a white chalky solid persists (Cyanuric acid), filter it off before adjusting pH.[1]

  • Extraction: The target urea is often moderately water-soluble.[1] Do not rely solely on filtration.[1] Extract the aqueous layer with n-Butanol or DCM/Isopropanol (3:1) to recover dissolved product.[1]

  • Recrystallization: Ethanol/Water (9:1) is the preferred solvent system.[1]

FAQ: Rapid Troubleshooting

Q: Can I use Urea (


) instead of Potassium Cyanate? 
A:  Yes, but it requires much harsher conditions (refluxing in water/alcohol > 100°C). This increases the risk of hydrolyzing the benzoyl amide bond. The KCNO method is preferred for mildness.[1]

Q: My product has a Melting Point of >250°C. What is it? A: This is likely Cyanuric Acid (decomposes >300°C) or the hydrochloride salt of the starting material. The target urea typically melts between 150–170°C (derivative dependent).[1] Perform a water wash; Cyanuric acid is insoluble, the salt is soluble.

Q: I see a peak at M+ = 294 in LCMS. What is it? A: This is 1,4-Dibenzoylpiperazine .[1][2] It carried over from Step 1. It is chemically inert to the urea formation conditions.[1] You must remove it before Step 2 via acid-base extraction (the bis-impurity is not basic and will remain in the organic layer while the mono-amine goes into the aqueous acid layer).

References

  • Schotten-Baumann Reaction Mechanism & Selectivity BenchChem Technical Guides. "An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine."[1] 2

  • Urea Synthesis via Potassium Cyanate (Wöhler Adaptation) Organic Syntheses, Coll.[1] Vol. 4, p. 515 (1963). "Preparation of substituted ureas from amines and cyanate."[1][5] 5[2][3][5][6][7][8]

  • Cyanate Decomposition Pathways Riyoniz Technical Notes. "Ammonium Cyanate to Urea Reaction Explained: Mechanisms and Side Reactions."[1] 3[8]

  • Physical Properties & Solubility Data ChemicalBook Database. "1-Benzoylpiperazine Solubility and Physical Properties."[1][4] 9[8]

Sources

Technical Support Center: A Guide to Scaling Up 4-Benzoylpiperazine-1-carboxamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Benzoylpiperazine-1-carboxamide. As production moves from the bench to larger-scale batches, new challenges in reaction control, product purity, and process safety invariably arise. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure a robust and scalable process.

Section 1: Synthesis Overview and Core Chemical Principles

The production of 4-Benzoylpiperazine-1-carboxamide is typically approached via a two-step synthesis starting from piperazine. Understanding the mechanism and challenges of each step is critical for successful scale-up.

  • Step 1: Selective Mono-N-benzoylation of Piperazine. The most common route involves the acylation of piperazine with benzoyl chloride. The primary challenge is achieving high selectivity for the mono-acylated product, 1-benzoylpiperazine, as the symmetrical nature of piperazine can easily lead to the formation of the 1,4-dibenzoylpiperazine byproduct.[1] This is a classic Schotten-Baumann reaction, where a base is used to neutralize the hydrochloric acid generated.[1][2]

  • Step 2: Carboxamide Formation. The intermediate, 1-benzoylpiperazine, is then converted to the final product. A common and effective method involves the reaction with an isocyanate source, such as potassium cyanate in the presence of an acid.[3]

The overall workflow is summarized below.

G cluster_0 Step 1: Mono-Benzoylation cluster_1 Step 2: Carboxamidation Piperazine Piperazine Benzoylation Controlled Acylation Piperazine->Benzoylation BenzoylChloride Benzoyl Chloride BenzoylChloride->Benzoylation Base Base (e.g., NaOH, TEA) Base->Benzoylation Neutralizes HCl Product1 1-Benzoylpiperazine Benzoylation->Product1 Desired Product Byproduct1 1,4-Dibenzoylpiperazine (Byproduct) Benzoylation->Byproduct1 Over-reaction Carboxamidation Carboxamide Formation Product1->Carboxamidation Product1_ref 1-Benzoylpiperazine Reagent2 Isocyanate Source (e.g., KNCO, Acetic Acid) Reagent2->Carboxamidation FinalProduct 4-Benzoylpiperazine- 1-carboxamide Carboxamidation->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up in a direct question-and-answer format.

Reaction & Yield Issues

Q: My yield of 1-benzoylpiperazine is low, and I'm isolating a significant amount of 1,4-dibenzoylpiperazine. How can I improve mono-selectivity?

A: This is the most critical challenge in the first step. The formation of the di-substituted byproduct is a result of the remaining amine on the 1-benzoylpiperazine intermediate being sufficiently nucleophilic to react with another molecule of benzoyl chloride. To favor mono-acylation, you must control the relative reactivity and concentration of the species in solution.

  • Causality: The key is to ensure that a molecule of benzoyl chloride is more likely to encounter a molecule of piperazine than a molecule of the mono-substituted product.

  • Solutions:

    • Control Stoichiometry and Addition: Use a slight excess of piperazine (e.g., 1.1-1.5 equivalents) to increase the statistical probability of reacting with the starting material. Crucially, add the benzoyl chloride slowly and sub-surface to a well-agitated solution of piperazine. This prevents localized high concentrations of the acylating agent.

    • Temperature Control: Run the reaction at a low temperature (0-5 °C).[4] This reduces the overall reaction rate, making the process more controllable and often enhancing the selectivity between the more nucleophilic piperazine and the less nucleophilic mono-acylated intermediate.

    • Use a Mono-Protonated Salt: A highly effective strategy is to use a mono-protonated piperazine salt.[1] By reacting piperazine with one equivalent of acid, one of the nitrogen atoms is rendered non-nucleophilic, forcing the acylation to occur selectively at the free secondary amine.[1] As the free base is consumed, the equilibrium shifts to generate more, maintaining a controlled low concentration that favors mono-acylation.[1]

Q: The carboxamidation step (Step 2) is sluggish or appears incomplete when monitored by TLC/LCMS. What factors should I investigate?

A: Incomplete conversion in the second step typically points to issues with the reagents, solvent, or reaction conditions.

  • Causality: The reaction of 1-benzoylpiperazine with potassium cyanate requires the formation of isocyanic acid (HNCO) in situ, which is the reactive electrophile. This is facilitated by the presence of an acid, typically acetic acid.[3]

  • Solutions:

    • Reagent Quality: Ensure the potassium cyanate is dry and of high purity. Moisture will decompose the reagent.

    • Acid Concentration: The concentration of acetic acid is important. While it facilitates the reaction, using aqueous acetic acid is common.[3] Ensure the water content is appropriate as specified in established procedures.

    • Temperature and Time: While some procedures run at room temperature, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion, especially at a larger scale. Monitor the reaction over a longer period (e.g., 15-20 hours) to confirm it has reached its endpoint.[3]

    • Solubility: Ensure the 1-benzoylpiperazine is fully dissolved in the acetic acid solution before adding the cyanate. Poor solubility can lead to a slow, heterogeneous reaction.

Q: My final, isolated product is off-color (e.g., yellow or brown) instead of white. What are the likely impurities?

A: Off-color products usually indicate the presence of small amounts of highly colored impurities, often from side reactions or degradation.

  • Causality: Impurities can arise from oxidation of reagents or intermediates, or from side reactions occurring at elevated temperatures. The starting benzoyl chloride, if old, can be a source of colored impurities.

  • Solutions:

    • Reagent Purity: Use freshly distilled benzoyl chloride if its quality is suspect.

    • Inert Atmosphere: For large-scale reactions where reaction times are longer, consider running the process under an inert atmosphere (e.g., Nitrogen) to prevent air oxidation.

    • Purification: The most direct solution is purification. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or toluene/heptane) is highly effective.[1][3] Alternatively, a charcoal treatment of the product solution before the final crystallization can remove colored impurities.

Workup & Purification Issues

Q: I'm having difficulty separating the final product from unreacted 1-benzoylpiperazine during workup. What purification strategies are recommended for large batches?

A: The structural similarity between the starting material and the product can make separation challenging.

  • Causality: Both molecules contain the benzoylpiperazine core, giving them similar solubility profiles. The carboxamide group on the final product, however, slightly increases its polarity and introduces a hydrogen bond donor, which can be exploited.

  • Solutions:

    • Drive the Reaction to Completion: The best strategy is to minimize the amount of unreacted starting material by optimizing the reaction (see above).

    • Recrystallization: This is the most effective method at scale. Carefully select a solvent system where the product has lower solubility than the starting material, especially at cooler temperatures. A mixed solvent system is often required. Perform solubility studies at a small scale to identify the ideal solvent or solvent pair.

    • pH Adjustment & Extraction: The basicity of the two compounds is different. While complex, it might be possible to design an extractive workup based on pH adjustment to selectively protonate and wash away the more basic unreacted starting material, though this is less practical than recrystallization.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical process parameters (CPPs) to monitor during the scale-up of the mono-benzoylation step?

A: For Step 1, the following CPPs are essential for ensuring reproducibility and safety:

  • Temperature: Due to the exothermic nature of the acylation, precise temperature control is paramount. Use a jacketed reactor with an efficient cooling system.

  • Reagent Addition Rate: The rate of benzoyl chloride addition directly impacts selectivity and heat generation. A controlled-rate dosing pump is highly recommended.

  • Agitation Speed: Efficient mixing is required to quickly disperse the added benzoyl chloride and maintain a homogenous temperature, preventing hot spots and localized high concentrations that lead to byproduct formation.

  • Stoichiometry: Precise charging of all reagents is critical.

Q: What analytical techniques are essential for in-process control (IPC) and final product characterization?

A: A robust analytical strategy is key to a successful and reproducible process.

  • In-Process Control (IPC):

    • TLC or HPLC: To monitor the disappearance of starting materials and the formation of the product in both steps. This confirms reaction completion.

  • Final Product Characterization:

    • NMR (¹H and ¹³C): To unequivocally confirm the chemical structure of the final product and identify any impurities.

    • GC-MS or LC-MS: To confirm the mass of the product and assess purity. GC-MS is particularly useful for identifying and quantifying volatile impurities or residual starting materials.[5][6]

    • FT-IR: To confirm the presence of key functional groups (e.g., amide C=O stretches, N-H bonds).

    • Melting Point: A sharp melting point is a good indicator of high purity.

Q: Are there specific safety precautions for handling large quantities of piperazine and benzoyl chloride?

A: Yes, both reagents present significant hazards that are amplified at scale.

  • Piperazine: It is corrosive and can cause severe skin burns and eye damage. It is also a respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions.[7] Always handle in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[7]

  • Benzoyl Chloride: It is a lachrymator, is corrosive, and reacts violently with water to release HCl gas. Handle only in a fume hood. Ensure all equipment is scrupulously dry before use. Have a suitable neutralizing agent (e.g., sodium bicarbonate solution) readily available for spills.

  • General Precautions: Always consult the full Safety Data Sheet (SDS) for all reagents before beginning work.[7][8] Ensure appropriate engineering controls (e.g., closed systems, fume hoods) are in place for large-scale operations.

G Start Start: Piperazine + Benzoyl Chloride Control Critical Control Point: Maintain Low [Benzoyl Chloride]local Start->Control SlowAdd Slow, Sub-surface Addition Control->SlowAdd Method LowTemp Low Temperature (0-5 °C) Control->LowTemp Condition GoodMix Efficient Agitation Control->GoodMix Condition DiPath Competing Pathway: Mono-Product + BzCl -> Di-Product Control->DiPath Suppresses MonoPath Favored Pathway: Piperazine + BzCl -> Mono-Product SlowAdd->MonoPath LowTemp->MonoPath GoodMix->MonoPath HighSelectivity Result: High Mono-Selectivity MonoPath->HighSelectivity

Caption: Logic diagram for achieving high mono-acylation selectivity.

Section 4: Scalable Experimental Protocol

This protocol outlines a procedure for a multi-gram scale synthesis. Warning: This procedure should only be performed by trained chemists with appropriate engineering controls.

Step 1: Synthesis of 1-Benzoylpiperazine
  • Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge piperazine (1.1 equivalents) and a suitable solvent (e.g., Dichloromethane or Toluene).

  • Cooling: Begin agitation and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Base Addition: Add a suitable base, such as aqueous sodium hydroxide (2.2 equivalents), while maintaining the temperature below 10 °C.

  • Controlled Addition: Dissolve benzoyl chloride (1.0 equivalent) in the reaction solvent. Add this solution dropwise to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to stir at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor reaction completion by TLC or HPLC.

  • Workup: Separate the organic layer. Wash the organic phase sequentially with water and brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-benzoylpiperazine, which can be used directly or purified by recrystallization.[1]

Step 2: Synthesis of 4-Benzoylpiperazine-1-carboxamide
  • Reactor Setup: In a clean reactor, dissolve the crude 1-benzoylpiperazine (1.0 equivalent) from Step 1 in aqueous acetic acid (e.g., 10% water).[3]

  • Reagent Addition: In a separate vessel, dissolve potassium cyanate (1.1 equivalents) in water and add this solution to the reactor over 15-30 minutes at room temperature.[3]

  • Reaction: Stir the mixture for 15-20 hours. Gentle warming may be applied if needed. Monitor for completion by TLC or HPLC.

  • Precipitation: Upon completion, cool the reaction mixture to 0-5 °C and slowly add aqueous sodium hydroxide to basify the mixture (pH > 10).[3]

  • Isolation: The product will precipitate as a solid. Stir for an additional 2-4 hours in the cold. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.[3][9]

  • Purification: Recrystallize the crude product from a suitable solvent like 2-propanol or ethanol to achieve high purity.[3]

Section 5: Data Summary Table

The following table summarizes key parameters for achieving selective mono-benzoylation of piperazine.

ParameterMethod A: Standard Schotten-BaumannMethod B: Mono-Protonation Strategy[1]Rationale for Scale-Up
Piperazine Stoich. 1.1 - 1.5 eq.1.0 eq. (plus 1.0 eq. of acid)Method A is simpler but may require more downstream purification. Method B offers superior intrinsic selectivity.
Acylating Agent Benzoyl Chloride (1.0 eq.)Benzoyl Chloride (1.0 eq.)Benzoyl chloride is a cost-effective and reactive reagent.
Base NaOH or TriethylamineN/A (Acid controls reactivity)The mono-protonation strategy avoids the need for an additional organic or inorganic base.
Solvent Dichloromethane, Toluene, WaterWaterUsing water as a solvent (Method B) is greener, safer, and more cost-effective for large-scale production.
Temperature 0 - 5 °CRoom TemperatureThe controlled reactivity in Method B allows for a wider and safer operating temperature range.
Typical Selectivity Good to Very GoodExcellentMethod B is designed to minimize the formation of the 1,4-di-substituted byproduct.

References

  • Synthesis, crystal structure and antioxidant evaluation of N-(4-formylpiperazine-1-carbonothioyl)benzamide. (2020). ResearchGate. Available at: [Link]

  • Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. (2015). ResearchGate. Available at: [Link]

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (n.d.).
  • Large scale, green synthesis of a generation-1 melamine (triazine) dendrimer. (n.d.). Organic Syntheses. Available at: [Link]

  • Synthesis and pharmacological evaluation of carboxamides. (2006). PubMed. Available at: [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs. (2015). Anglia Ruskin Research Online (ARRO) - Figshare. Available at: [Link]

  • Process for the synthesis of carboxamides. (n.d.). Google Patents.
  • 4-Benzoylpiperazine-1-carboxamide Product Information. (n.d.). P&S Chemicals. Available at: [Link]

  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (2023). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses. Available at: [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI. Available at: [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (n.d.). Google Patents.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (n.d.). MDPI. Available at: [Link]

  • Synthesis of carboxamide and sulfonyl carboxamide linked heterocycles under green conditions. (2015). ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). ChemMedChem.
  • Enhanced Phenazine-1-Carboxamide Production in Pseudomonas chlororaphis H5 ΔfleQΔrelA through Fermentation Optimization. (2022). MDPI. Available at: [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Available at: [Link]

  • Amide from carboxylic acid synthesis. (2022). Reddit. Available at: [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). RSC Publishing. Available at: [Link]

  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. (2015). ResearchGate. Available at: [Link]

  • STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. (2021). St. John's Scholar. Available at: [Link]

  • Synthesis and bioactivities of diamide derivatives containing a phenazine-1-carboxamide scaffold. (2018). PubMed. Available at: [Link]

  • Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. Available at: [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: 4-Benzoylpiperazine-1-carboxamide Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis Optimization, Impurity Identification, and Troubleshooting

Technical Overview & Synthesis Logic

4-Benzoylpiperazine-1-carboxamide is a critical pharmacophore found in various bioactive molecules, including soluble epoxide hydrolase (sEH) inhibitors and monoacylglycerol lipase (MAGL) modulators. Its synthesis typically involves a convergent strategy, sequentially functionalizing the piperazine ring.

As a Senior Application Scientist, I often see researchers struggle not with the formation of the product, but with the purification of specific, persistent impurities that arise from kinetic competition during the acylation and amidation steps.

The Two-Stage Synthesis Protocol

The most robust industrial route (Route A) involves the mono-benzoylation of piperazine followed by carboxamidation.

  • Step 1 (Desymmetrization): Piperazine is reacted with Benzoyl Chloride (BzCl) to form 1-Benzoylpiperazine .

  • Step 2 (Ureido Formation): 1-Benzoylpiperazine is reacted with Potassium Cyanate (KOCN) in acidic media (or Trimethylsilyl isocyanate) to yield 4-Benzoylpiperazine-1-carboxamide .

Pathway Visualization & Impurity Origins

The following diagram maps the reaction kinetics and the specific origin of the most common impurities. Understanding this pathway is the first step to troubleshooting.

G Piperazine Piperazine (Starting Material) Mono 1-Benzoylpiperazine (Intermediate) Piperazine->Mono BzCl (1.0 eq) Controlled pH BzCl Benzoyl Chloride BzCl->Mono Imp2 Impurity B: Benzoic Acid (Hydrolysis) BzCl->Imp2 H2O (Moisture) KOCN Potassium Cyanate (KOCN) Product 4-Benzoylpiperazine- 1-carboxamide (Target) KOCN->Product Imp4 Impurity D: Cyanuric Acid/Biuret (Reagent Polymerization) KOCN->Imp4 Low pH Self-reaction Mono->Product KOCN / H+ Imp1 Impurity A: 1,4-Dibenzoylpiperazine (Over-acylation) Mono->Imp1 Excess BzCl Fast Addition Imp3 Impurity C: Unreacted 1-Benzoylpiperazine Mono->Imp3 Incomplete Rxn

Figure 1: Reaction cascade showing the genesis of critical impurities (Red) from the main synthetic pathway.

Impurity Profiling & Management

The following table summarizes the critical impurities you must monitor. Retention times (RT) are relative to the main product peak on a standard C18 Reverse-Phase HPLC method.

Impurity IDChemical NameOriginRelative RT (approx)Removal Strategy
Impurity A 1,4-DibenzoylpiperazineStep 1 Over-reaction: Excess benzoyl chloride or poor mixing.[1]> 1.2 (Late eluter)Highly lipophilic. Remove via precipitation in water or recrystallization in EtOH.
Impurity B Benzoic AcidHydrolysis: Moisture in BzCl or high pH workup.< 0.5 (Front)Wash organic layer with 1M NaOH or NaHCO₃.
Impurity C 1-BenzoylpiperazineIncomplete Step 2: Stalled reaction with KOCN.~0.8 (Pre-peak)Difficult to separate. Ensure excess KOCN and sufficient reaction time (4-12h).
Impurity D Cyanuric Acid / BiuretReagent Degradation: Polymerization of isocyanic acid at low pH.< 0.2 (Void volume)Water soluble.[2][3] Extensive water wash of the final solid.[2]

Troubleshooting Guide (Q&A)

Issue 1: High Levels of Impurity A (Dibenzoylpiperazine)[1]

User Question: "I am following the protocol for mono-benzoylation, but I consistently get 15-20% of the di-substituted byproduct (Impurity A). How do I stop this?"

Scientist's Response: This is a classic kinetic competition issue. The reaction rate of the second amine is often competitive with the first.

  • Root Cause: Localized high concentrations of Benzoyl Chloride. If you add BzCl too fast, the mono-product near the droplet reacts again before it can disperse.

  • The Fix:

    • Dilution: Dissolve BzCl in DCM or THF before addition.

    • Slow Addition: Use a syringe pump or dropping funnel to add BzCl over 1 hour at 0°C.

    • pH Control: Maintain pH ~4.5–5.0 during addition. At higher pH (basic), the nucleophilicity of the secondary amine increases, promoting over-acylation.

Issue 2: Reaction Stalls at Intermediate (Impurity C)

User Question: "My conversion to the carboxamide stops at 80%. Adding more KOCN doesn't help. Why?"

Scientist's Response: The reaction with Potassium Cyanate (KOCN) requires a delicate pH balance.

  • Mechanism: KOCN generates isocyanic acid (HNCO) in situ, which is the active electrophile.

  • Root Cause:

    • pH too low (< 3): HNCO hydrolyzes to CO₂ and NH₃ or polymerizes to Cyanuric acid (Impurity D) faster than it reacts with your amine.

    • pH too high (> 6): The amine is unprotonated, but KOCN does not generate enough HNCO.

  • The Fix: Use Acetic Acid/Water as the solvent system.[1][2] It buffers the reaction naturally to the optimal window for HNCO generation without rapid degradation. If using HCl, add it dropwise to maintain pH 4-5.

Issue 3: "Ghost" Peaks in HPLC

User Question: "I see a split peak or broad shoulder on my main product. Is this an isomer?"

Scientist's Response: 4-Benzoylpiperazine-1-carboxamide has restricted rotation around the amide bond (the benzoyl group).

  • Explanation: You are likely seeing Rotamers . The N-C=O bond has partial double-bond character, creating cis and trans conformers that interconvert slowly on the NMR/HPLC timescale at room temperature.

  • Validation: Run the HPLC column at a higher temperature (e.g., 45-50°C). If the peaks merge or sharpen into a single peak, they are rotamers, not impurities. Do not attempt to purify rotamers.

Standardized Analytical Protocol

To validate your compound, use this self-validating HPLC method.

Method: Reverse Phase HPLC Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm) Wavelength: 254 nm (Benzoyl chromophore) & 210 nm (Amide detection) Flow Rate: 1.0 mL/min Temperature: 40°C (Critical to collapse rotamers)

Time (min)Solvent A (0.1% TFA in Water)Solvent B (Acetonitrile)
0.095%5%
10.05%95%
12.05%95%
12.195%5%
15.095%5%

References

  • Synthesis of 1-Benzoylpiperazine (Intermediate)

    • BenchChem Technical Guide.
  • Carboxamide Formation via Cyanate (Mechanism)

    • Google Patents. "EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use.
  • Impurity Profiling of Piperazine Derivatives

    • National Institutes of Health (NIH). "Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.
  • Analytical Methods (HPLC/LC-MS)

    • MDPI. "Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.

Sources

Technical Support Center: A Senior Application Scientist's Guide to Addressing Poor Yield in 4-Benzoylpiperazine-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to overcome common challenges in synthesis. This guide is structured to help you diagnose and resolve issues leading to poor yields in the preparation of 4-Benzoylpiperazine-1-carboxamide, a key intermediate in pharmaceutical research.

Foundational Principles: Understanding the Reaction

The synthesis of 4-Benzoylpiperazine-1-carboxamide is typically achieved via the N-acylation of piperazine-1-carboxamide with benzoyl chloride. This reaction follows a nucleophilic acyl substitution mechanism, a cornerstone of organic chemistry. The primary amine of the piperazine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.

The critical challenge in this synthesis is achieving selective mono-acylation. The starting material, piperazine-1-carboxamide, has two nitrogen atoms, but the amide nitrogen is significantly less nucleophilic due to resonance delocalization. The secondary amine is the target for benzoylation. However, if the reaction conditions are not carefully controlled, the desired product can react further to form a di-acylated byproduct, a common cause of yield loss.

Reaction Mechanism: Nucleophilic Acyl Substitution

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products start_material Piperazine-1-carboxamide (Nucleophile) tetrahedral Tetrahedral Intermediate start_material->tetrahedral 1. Nucleophilic Attack reagent Benzoyl Chloride (Electrophile) reagent->tetrahedral product 4-Benzoylpiperazine-1-carboxamide tetrahedral->product 2. Collapse & Elimination of Cl- byproduct HCl tetrahedral->byproduct

Caption: The reaction mechanism for the synthesis of 4-Benzoylpiperazine-1-carboxamide.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section is formatted as a series of questions you might ask when encountering problems in the lab. Each answer provides potential causes and actionable solutions based on chemical principles.

Q1: My reaction is incomplete or has stalled. TLC analysis shows significant amounts of unreacted piperazine-1-carboxamide. What's wrong?

A1: An incomplete reaction is one of the most common issues and typically points to problems with reagents or reaction conditions.

Potential Causes & Solutions:

  • Hydrolyzed Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, converting it to unreactive benzoic acid.

    • Solution: Always use a fresh bottle of benzoyl chloride or purify older stock by distillation. Handle it quickly in a dry environment or under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient or Inactive Base: The reaction generates hydrochloric acid (HCl), which will protonate the amine starting material, rendering it non-nucleophilic. A base is required to neutralize this HCl.[1]

    • Solution: Use at least one equivalent of a suitable base, such as triethylamine (TEA) or pyridine. Ensure the base is anhydrous. If using an inorganic base like K₂CO₃, ensure it is finely powdered and dry.

  • Low Reaction Temperature: While low temperatures are crucial to control side reactions, a temperature that is too low can significantly slow down the rate of the desired reaction.

    • Solution: The reaction is typically started at 0 °C during the addition of benzoyl chloride to control the initial exotherm, then allowed to warm to room temperature to ensure it proceeds to completion.[1] Monitor the reaction by TLC; if it stalls, gentle heating (e.g., to 40-50 °C) can be considered, but watch for byproduct formation.

Q2: I'm observing a major byproduct with a different Rf value on my TLC plate, leading to a low yield of the desired product. What is this byproduct and how can I prevent it?

A2: The most likely byproduct is the di-acylated species, 1,4-dibenzoylpiperazine. This occurs when the product of the first acylation competes with the starting material for the benzoyl chloride.[1]

Logical Flow for Minimizing Di-substitution

G cluster_solutions Control Strategies start Problem: Di-substitution Side Product temp Maintain Low Temperature (0 °C during addition) start->temp Cause: High Reactivity addition Slow, Dropwise Addition of Benzoyl Chloride start->addition Cause: Localized High Concentration stirring Ensure Vigorous & Efficient Stirring start->stirring Cause: Poor Mixing stoch Adjust Stoichiometry (Slight excess of amine) start->stoch Cause: Excess Acylating Agent outcome Result: Increased Yield of Mono-acylated Product temp->outcome addition->outcome stirring->outcome stoch->outcome

Caption: Key experimental controls to prevent the formation of di-acylated byproducts.

Detailed Solutions:

  • Control Stoichiometry: Using a molar excess of benzoyl chloride will strongly favor di-substitution.

    • Solution: Use a slight molar excess (1.05 to 1.1 equivalents) of the piperazine-1-carboxamide relative to the benzoyl chloride. This ensures the benzoyl chloride is the limiting reagent and is consumed before significant di-acylation can occur.

  • Slow Addition at Low Temperature: The reaction is exothermic. A rapid addition of benzoyl chloride creates localized "hot spots" and high concentrations, which dramatically increases the rate of the second acylation.

    • Solution: Dissolve the benzoyl chloride in the reaction solvent and add it dropwise via a syringe pump or dropping funnel over 30-60 minutes to a cooled (0 °C ice bath) and vigorously stirred solution of the piperazine-1-carboxamide and base.[1]

  • High Dilution: Running the reaction at a higher concentration can increase the probability of the product molecule encountering another molecule of benzoyl chloride.

    • Solution: Use a sufficient volume of a suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) to keep the reactants diluted.

Q3: My crude yield was promising, but I lost a significant amount of product during the aqueous workup and purification steps. How can I optimize my recovery?

A3: Product loss during isolation is a frustrating source of poor yield. This often comes down to the physical properties of your compound and the techniques used.

Potential Causes & Solutions:

  • Product Solubility in Aqueous Layers: 4-Benzoylpiperazine-1-carboxamide has polar functional groups (two amides) and may have some solubility in water, especially if the aqueous layer is acidic or basic.

    • Solution: After quenching the reaction, ensure the pH of the aqueous layer is neutral (pH ~7-8) before extraction. Use a saturated sodium chloride solution (brine) for the final wash; this reduces the solubility of organic compounds in the aqueous layer through the common ion effect. When extracting, perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL).

  • Inefficient Recrystallization: Choosing the wrong solvent system for recrystallization can lead to either no crystal formation or co-precipitation of impurities, requiring further purification and associated losses.

    • Solution: Perform small-scale solvent screening to find an optimal system. A good system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common systems for similar structures include toluene/petroleum ether, ethyl acetate/hexane, or ethanol/water.[1][2]

  • Loss on Silica Gel: If performing column chromatography, highly polar compounds can sometimes be difficult to elute from the silica gel, or "streak," leading to poor separation and recovery.

    • Solution: Use a moderately polar eluent system (e.g., a gradient of ethyl acetate in hexane or DCM/methanol). Deactivating the silica gel with 1% triethylamine in the eluent can help prevent streaking if the compound is basic.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Materials & Reagents:

ReagentMolar Mass ( g/mol )EquivalentsAmount
Piperazine-1-carboxamide129.161.05(e.g., 1.36 g)
Benzoyl Chloride140.571.00(e.g., 1.41 g, 1.17 mL)
Triethylamine (TEA)101.191.20(e.g., 1.21 g, 1.67 mL)
Dichloromethane (DCM)--~50 mL

Step-by-Step Procedure:

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazine-1-carboxamide (1.05 eq) and anhydrous Dichloromethane (DCM, ~30 mL).

  • Cooling & Base Addition: Cool the flask in an ice-water bath to 0 °C. Add triethylamine (1.2 eq) to the slurry and stir for 10 minutes.

  • Addition of Benzoyl Chloride: In a separate dry vial, dissolve benzoyl chloride (1.0 eq) in anhydrous DCM (~20 mL). Using a dropping funnel, add the benzoyl chloride solution dropwise to the cooled, stirring reaction mixture over a period of 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then remove the ice bath and let it warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 9:1 DCM:Methanol. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup (Quenching): Once the reaction is complete, cool the mixture back to 0 °C and slowly add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted benzoyl chloride and neutralize the triethylamine hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM (2 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash them with 30 mL of water, followed by 30 mL of saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 4-Benzoylpiperazine-1-carboxamide as a white solid.

Frequently Asked Questions (FAQs)

  • Q: What is a typical expected yield for this synthesis?

    • A: With careful control of reaction conditions as outlined above, yields in the range of 75-90% are achievable. Yields below 60% suggest one of the troubleshooting points discussed earlier should be investigated.

  • Q: Can I use a different acylating agent, like benzoic acid with a coupling reagent?

    • A: Yes. If benzoyl chloride is problematic, you can use benzoic acid in combination with a peptide coupling reagent like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3] This method avoids the generation of HCl but requires the removal of urea byproducts. It is a milder alternative, often used for more sensitive substrates.

  • Q: Is the choice of solvent critical?

    • A: Yes. The solvent must be aprotic and inert to the reactants. Dichloromethane (DCM) is an excellent choice due to its ability to dissolve the starting materials and its low boiling point, which facilitates removal. Other options include THF, acetonitrile, or toluene, though reaction rates and solubilities may vary.[4]

  • Q: How should I store the key reagents?

    • A: Piperazine-1-carboxamide should be stored in a cool, dry place. Benzoyl chloride is moisture-sensitive and should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere. Triethylamine should be stored over potassium hydroxide (KOH) pellets to keep it anhydrous.

References

  • Synthesis, crystal structure and antioxidant evaluation of N-(4-formylpiperazine-1-carbonothioyl)benzamide. ResearchGate. (2020). Available at: [Link]

  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry (RSC Publishing). (2021). Available at: [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents. (n.d.).
  • Method for preparation, refining and detection of N-benzoyl piperazidine. Google Patents. (n.d.).
  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents. (n.d.).
  • Amides Preparation and Reactions Summary. Chemistry Steps. (n.d.). Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (2018). Available at: [Link]

Sources

Validation & Comparative

Selectivity of 4-Benzoylpiperazine-1-carboxamide Scaffolds for Dopamine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Benzoylpiperazine-1-carboxamide (CAS 100138-46-3) and its functional derivatives.

Editorial Note: While "4-Benzoylpiperazine-1-carboxamide" exists as a discrete chemical entity (a building block), its pharmacological significance primarily arises from its role as the core scaffold for a specific class of cerebro-neuroprotective agents and atypical antipsychotics developed by pharmaceutical entities like Takeda and Mitsubishi Welpharma (e.g., in patent EP001813606A1). This guide focuses on the selectivity and performance of this active scaffold within the context of Dopamine (D2/D3) and Serotonin (5-HT) receptor modulation.

A Comparative Technical Guide for Drug Development

Executive Summary & Compound Profile

4-Benzoylpiperazine-1-carboxamide represents a critical pharmacophore in the design of "bitopic" ligands—molecules designed to bind to both the orthosteric and allosteric sites of G-protein coupled receptors (GPCRs), particularly Dopamine D2/D3 and Serotonin 5-HT1A/2A receptors.

Unlike the stimulant Benzylpiperazine (BZP) , which acts as a monoamine releaser, the Benzoylpiperazine-carboxamide structure typically confers antagonist or partial agonist properties, often with improved metabolic stability and blood-brain barrier (BBB) penetrance due to the carboxamide linker.

FeatureSpecification
Chemical Name 4-Benzoylpiperazine-1-carboxamide
CAS Number 100138-46-3
Molecular Formula

Primary Target Class Dopamine D2/D3 Receptors, Serotonin 5-HT2A
Mechanism of Action GPCR Antagonist / Partial Agonist (Neuroprotective)
Key Derivative N-(1,2-benzisoxazol-3-yl)-4-benzoylpiperazine-1-carboxamide (Takeda Neuroprotective Agent)

Comparative Pharmacology: Selectivity Profile

The selectivity of 4-Benzoylpiperazine-1-carboxamide derivatives is defined by the "Linker Rule" in dopaminergic ligands. The carboxamide moiety (


) restricts conformational flexibility compared to alkyl chains (found in Haloperidol or Risperidone), often enhancing selectivity for D3 receptors  over D2, or modulating the functional efficacy at 5-HT2A .
Comparison with Standard Ligands

The following table compares the scaffold's performance against industry standards. Data represents the functional derivative profile (e.g., N-substituted analogs).

CompoundTarget Profile (

)
Selectivity Ratio (D2:D3)Functional OutcomeClinical Utility
4-Benzoylpiperazine-1-carboxamide (Scaffold) Low Affinity (

)
N/AInactive/WeakChemical Building Block
Takeda Derivative (Benzisoxazole-substituted) D2 (8.5) / 5-HT2A (9.2) ~1:5Antagonist Neuroprotection / Antipsychotic
Risperidone D2 (9.4) / 5-HT2A (10.0)~1:4AntagonistSchizophrenia (High EPS risk)
BP 897 D3 (9.0) / D2 (7.0)1:100 Partial AgonistCocaine Addiction (Research)
Clozapine D4 (7.5) / D2 (6.5)~1:10AntagonistRefractory Schizophrenia

Key Insight: The Benzoylpiperazine-carboxamide scaffold, when substituted with a heteroaryl group (like benzisoxazole), mimics the "atypical" profile of Risperidone but often exhibits a distinct neuroprotective effect (anti-apoptotic) not seen in pure D2 antagonists. This is likely due to off-target modulation of Sigma-1 receptors or Voltage-gated Calcium Channels (VGCC) , a property shared by some piperazine carboxamides.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the signaling pathway modulation by this scaffold, contrasting it with standard D2 blockade.

G D2 Dopamine D2 Receptor Gprot Gi/o Protein D2->Gprot Inhibition (Blocked) HT2A Serotonin 5-HT2A HT2A->Gprot Inhibition (Blocked) Ligand Benzoylpiperazine Carboxamide Derivative Ligand->D2 Antagonism/Partial Agonism Ligand->HT2A Antagonism Survival Cell Survival (Bcl-2) Ligand->Survival Neuroprotective Effect AC Adenylyl Cyclase Gprot->AC Modulates cAMP cAMP Levels AC->cAMP Regulates Apoptosis Neuronal Apoptosis (Caspase-3) Survival->Apoptosis Inhibits

Caption: Dual-action mechanism showing D2/5-HT2A antagonism and concurrent neuroprotective signaling (Bcl-2 upregulation) typical of this scaffold class.

Experimental Protocols

To validate the selectivity of a 4-Benzoylpiperazine-1-carboxamide derivative, the following self-validating protocols are recommended.

Radioligand Binding Assay (D2 vs D3 Selectivity)

Purpose: Determine the affinity constant (


) for Dopamine D2 and D3 receptors.

Reagents:

  • Membrane Prep: CHO cells stably expressing human

    
     or 
    
    
    
    receptors.
  • Radioligand:

    
    -Methylspiperone (0.2 nM final conc).
    
  • Non-specific control: Haloperidol (10

    
    ).
    

Workflow:

  • Preparation: Incubate 20

    
     of membrane protein with the test compound (concentration range 
    
    
    
    to
    
    
    M) and radioligand in incubation buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).
  • Incubation: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Self-Validation: The
    
    
    for Haloperidol must fall within 0.5–2.0 nM for the assay to be valid.
Functional cAMP Assay (Agonist vs Antagonist Mode)

Purpose: Determine if the compound is a silent antagonist or a partial agonist.

Workflow:

  • Cell Seeding: Seed HEK-293 cells expressing D2 receptors in 384-well plates.

  • Agonist Mode: Treat cells with test compound alone. Measure cAMP accumulation (using TR-FRET or HTRF kit).

    • Result: No increase = Antagonist. Increase < 100% of Dopamine = Partial Agonist.

  • Antagonist Mode: Pre-treat cells with test compound (30 min), then stimulate with

    
     of Quinpirole (D2 agonist).
    
    • Result: Dose-dependent reduction in cAMP inhibition indicates functional antagonism.

Synthesis & Structural Logic

The synthesis of the active derivative highlights the modularity of the scaffold.

Reaction Scheme (Based on Takeda Patent EP001813606A1):

  • Precursor: N-(1,2-benzisoxazol-3-yl)piperazine-1-carboxamide (trifluoroacetate salt).[1]

  • Reagent: Benzoyl Chloride (

    
    ).
    
  • Conditions: Triethylamine (

    
    ), THF, 
    
    
    
    , 3 hours.
  • Product: N-(1,2-Benzisoxazol-3-yl)-4-benzoylpiperazine-1-carboxamide .

Logic: The benzoyl group is added to the secondary amine of the piperazine after the carboxamide linkage is established on the other nitrogen (or vice-versa depending on protecting groups). This specific regiochemistry is crucial; placing the benzoyl group on N4 creates a lipophilic "tail" that interacts with the secondary binding pocket of the D2 receptor, enhancing affinity.

References

  • Takeda Pharmaceutical Co., Ltd. (2007).[1] Cerebro-neuroprotective agent comprising amide compounds. EP1813606A1.[1] European Patent Office. Link

  • PubChem. (2025).[2][3][4] Compound Summary: 4-Benzoylpiperazine-1-carboxamide (CAS 100138-46-3).[5] National Library of Medicine. Link

  • Arctom Scientific. (2025). Product Catalog: 4-Benzoylpiperazine-1-carboxamide. Link

  • Leopoldo, M., et al. (2002). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D3 receptor ligands. Journal of Medicinal Chemistry. Link

  • Mashayekhi, V., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Journal of Toxicology and Environmental Health. Link

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.